Nudifloside C
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R,6S,7S,9S,10R,15S,16E,17S)-16-ethylidene-7-hydroxy-5,9-dimethyl-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O12/c1-4-13-14-6-19(29)34-9-15-11(2)5-17(28)20(15)12(3)8-35-24(33)16(14)10-36-25(13)38-26-23(32)22(31)21(30)18(7-27)37-26/h4,10-12,14-15,17-18,20-23,25-28,30-32H,5-9H2,1-3H3/b13-4+/t11-,12-,14-,15+,17-,18+,20-,21+,22-,23+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSGWOXJRVVHLI-KUNQWTTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2CC(=O)OCC3C(CC(C3C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H]2CC(=O)OC[C@@H]3[C@H](C[C@@H]([C@H]3[C@H](COC(=O)C2=CO[C@H]1O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Nudifloside C: A Technical Guide for Researchers
An In-depth Examination of the Extraction and Purification of a Promising Secoiridoid Glucoside from Natural Sources
This technical guide provides a comprehensive overview of the isolation of Nudifloside C, a secoiridoid glucoside, from its known natural sources. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the extraction and purification of this compound for further study. The guide details the experimental protocols derived from primary scientific literature, presents quantitative data in a comparative format, and visualizes the isolation workflows for clarity.
Natural Sources of this compound
This compound has been identified and isolated from two primary botanical sources:
-
Jasminum nudiflorum LINDL. (Winter Jasmine): The stems of this oleaceous shrub, indigenous to China, are a confirmed source of this compound. Its flowers and leaves have traditional applications in Chinese folk medicine.
-
Callicarpa nudiflora Hook. et Arn. : This species, also used in traditional Chinese medicine, has been reported to contain a compound identified as nudifloside, which has demonstrated noteworthy biological activity.
Experimental Protocols for Isolation
This section details the methodologies for extracting and purifying this compound from its natural sources, based on published research.
Isolation from Jasminum nudiflorum Stems
The following protocol is based on the research conducted by Tanahashi et al. (2000), which led to the initial isolation and characterization of this compound.
2.1.1. Extraction
-
Plant Material Preparation: Air-dried stems of Jasminum nudiflorum are chopped into small pieces.
-
Solvent Extraction: The plant material is subjected to repeated extraction with methanol (MeOH) at room temperature.
-
Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.
2.1.2. Preliminary Fractionation
-
Solvent Partitioning: The crude methanol extract is suspended in water (H₂O) and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
-
Fraction Selection: The n-BuOH soluble fraction, which contains the glycosidic compounds, is concentrated for further purification.
2.1.3. Chromatographic Purification
-
Column Chromatography (Silica Gel): The n-BuOH fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform (CHCl₃) and methanol (MeOH).
-
Column Chromatography (ODS): Fractions containing this compound are further purified by open column chromatography on octadecylsilyl (ODS) silica gel, eluting with a methanol-water (MeOH-H₂O) gradient.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC on an ODS column with a MeOH-H₂O mobile phase.
Isolation from Callicarpa nudiflora
The isolation of a compound referred to as "nudifloside" from Callicarpa nudiflora has been reported in the context of evaluating its biological activity. While a detailed step-by-step protocol for this compound specifically is not as explicitly laid out as for J. nudiflorum, the general approach involves the following steps.
2.2.1. Extraction and Fractionation
-
Extraction: The aerial parts of Callicarpa nudiflora are extracted with ethanol (EtOH).
-
Fractionation: The crude ethanol extract is fractionated using various chromatographic techniques to separate compounds based on polarity.
2.2.2. Purification
-
Column Chromatography: The fractions are subjected to repeated column chromatography, likely using silica gel and Sephadex LH-20.
-
Preparative Chromatography: Final purification is typically achieved through preparative thin-layer chromatography (p-TLC) or preparative high-performance liquid chromatography (p-HPLC).
Quantitative Data Summary
The following tables summarize the key quantitative parameters from the described isolation protocols.
Table 1: Extraction and Fractionation Parameters
| Parameter | Jasminum nudiflorum (Stems) | Callicarpa nudiflora (Aerial Parts) |
| Extraction Solvent | Methanol (MeOH) | Ethanol (EtOH) |
| Partitioning Solvents | Ethyl Acetate (EtOAc), n-Butanol (n-BuOH) | Not explicitly detailed for this compound |
Table 2: Chromatographic Purification Parameters
| Chromatographic Step | Stationary Phase | Mobile Phase (Eluent) |
| J. nudiflorum - Step 1 | Silica Gel | Chloroform-Methanol (CHCl₃-MeOH) gradient |
| J. nudiflorum - Step 2 | ODS Silica Gel | Methanol-Water (MeOH-H₂O) gradient |
| J. nudiflorum - Step 3 | ODS (Preparative HPLC) | Methanol-Water (MeOH-H₂O) |
| C. nudiflora - General | Silica Gel, Sephadex LH-20 | Various solvent systems |
| C. nudiflora - Final | p-TLC or p-HPLC | Specific solvent systems not detailed |
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the isolation and purification processes for this compound.
Nudifloside C: A Technical Guide to Structure Elucidation and Characterization
Introduction to the Nudifloside Class of Compounds
Nudiflosides are a group of naturally occurring compounds belonging to the secoiridoid glucoside family. Secoiridoid glucosides are monoterpenoids characterized by a cleaved iridoid skeleton, typically featuring a glucopyranosyl moiety. These compounds are of significant interest to researchers and drug development professionals due to their diverse and potent biological activities.
Known Nudifloside analogues have been isolated from plant species of the genera Callicarpa and Jasminum. Specifically, a compound identified as Nudifloside has been isolated from the leaves of Callicarpa nudiflora[1][2]. This plant is a traditional Chinese medicine used for its anti-inflammatory and hemostatic properties[3]. Other known analogues, Nudifloside B and Nudifloside D, have been isolated from Jasminum nudiflorum[3][4]. The investigation of new Nudifloside compounds is an active area of research, driven by the potential for discovering novel therapeutic agents.
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation, purification, and structure elucidation of Nudifloside compounds, based on methodologies reported for known analogues.
Isolation and Purification
A general workflow for the isolation and purification of Nudifloside compounds from plant material is depicted below.
Protocol:
-
Plant Material Collection and Preparation: Fresh or air-dried plant material (e.g., leaves) is collected and powdered.
-
Extraction: The powdered material is extracted with a polar solvent, such as 80% aqueous ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The secoiridoid glucosides are typically enriched in the n-BuOH fraction.
-
Column Chromatography: The n-BuOH fraction is subjected to various column chromatography techniques for further separation. This may include:
-
Macroporous Resin Chromatography: To remove pigments and other impurities.
-
Silica Gel Chromatography: For separation based on polarity.
-
Sephadex LH-20 Chromatography: For size exclusion chromatography.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions obtained from column chromatography are further purified by prep-HPLC, often using a C18 column with a gradient elution of methanol-water or acetonitrile-water, to yield the pure Nudifloside compound.
Structure Elucidation
The chemical structure of a purified Nudifloside is elucidated using a combination of spectroscopic techniques.
Protocol:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their coupling relationships.
-
¹³C NMR: Reveals the number and types of carbon atoms present in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.
-
-
Data Presentation
Due to the absence of published data for Nudifloside C, the following table presents a hypothetical set of ¹³C and ¹H NMR data for a representative secoiridoid glucoside structure. This is for illustrative purposes to demonstrate the expected data format.
Table 1: Hypothetical NMR Spectroscopic Data for a Nudifloside Analogue (in CD₃OD)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Aglycone | ||
| 1 | 94.5 | 5.85 (br s) |
| 3 | 152.0 | 7.50 (s) |
| 4 | 110.2 | |
| 5 | 35.8 | 2.90 (m) |
| 6 | 30.1 | 1.80 (m), 1.95 (m) |
| 7 | 130.5 | 5.25 (t, 7.0) |
| 8 | 125.8 | |
| 9 | 45.3 | 2.50 (m) |
| 10 | 21.5 | 1.05 (d, 7.0) |
| 11 | 170.1 | |
| OCH₃ | 51.8 | 3.70 (s) |
| Glucose | ||
| 1' | 99.8 | 4.80 (d, 8.0) |
| 2' | 74.5 | 3.25 (m) |
| 3' | 77.9 | 3.40 (m) |
| 4' | 71.3 | 3.30 (m) |
| 5' | 78.2 | 3.45 (m) |
| 6' | 62.5 | 3.75 (m), 3.90 (m) |
Biological Activity and Potential Signaling Pathways
Nudifloside from Callicarpa nudiflora has been reported to exhibit biological activities, including the inhibition of endothelial-to-mesenchymal transition (EndoMT) and angiogenesis[1][2]. These effects are crucial in cancer research, as they can impact tumor growth and metastasis. The mechanism of action for Nudifloside involves the suppression of Ezrin phosphorylation[1].
Below is a hypothetical signaling pathway that a Nudifloside compound might modulate based on these reported activities.
This diagram illustrates how a Nudifloside compound could potentially inhibit a signaling cascade that leads to cellular processes involved in cancer progression.
Conclusion
While specific data on this compound remains elusive in the current scientific literature, the established methodologies for the study of the Nudifloside class of secoiridoid glucosides provide a clear roadmap for its future characterization. The protocols for isolation, purification, and comprehensive spectroscopic analysis outlined in this guide are fundamental to the successful elucidation of its structure. Further research into the chemical constituents of Callicarpa nudiflora and Jasminum nudiflorum may lead to the official reporting of this compound and its biological activities, contributing to the growing body of knowledge on these promising natural products. Researchers are encouraged to utilize the frameworks presented here to advance their investigations into this and other novel Nudifloside compounds.
References
Unveiling the Spectroscopic Signature of Nudifloside C: A Technical Guide
For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the spectroscopic data for Nudifloside C, a secoiridoid glucoside isolated from Jasminum nudiflorum. This document outlines the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with the experimental protocols utilized for their acquisition.
This compound, a natural product with the molecular formula C₂₆H₃₈O₁₂ and a CAS number of 297740-99-9, has been identified as a constituent of the leaves and stems of Jasminum nudiflorum. The structural elucidation of this complex molecule relies on a combination of advanced spectroscopic techniques. This guide synthesizes the available data to provide a clear and concise reference for its characterization.
Spectroscopic Data Summary
The following tables present a structured summary of the key quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Data not available in the searched resources |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) in ppm |
| Data not available in the searched resources |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data for this compound
| Spectroscopic Technique | Observed Value |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+Na]⁺: Data not available |
| Infrared (IR) Spectroscopy | νₘₐₓ (cm⁻¹): Data not available |
Note: While the existence and isolation of this compound from Jasminum nudiflorum are documented, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, HRMS, and IR) were not explicitly found in the publicly available literature searched for this guide. The tables are presented as a template for data organization once it becomes available.
Experimental Protocols
The isolation and structural determination of this compound are typically achieved through a series of chromatographic and spectroscopic methods. The general workflow involves extraction from the plant material, followed by fractionation and purification using techniques like column chromatography. The structural elucidation is then performed using a combination of 1D and 2D NMR experiments, mass spectrometry, and IR spectroscopy.
While the specific experimental details for this compound were not available in the searched literature, a generalized protocol based on the study of similar compounds from Jasminum nudiflorum is described below.
General Experimental Workflow
Caption: General workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Signaling Pathways and Logical Relationships
To visualize the logical flow of structure elucidation from spectroscopic data, the following diagram illustrates the relationship between the different analytical techniques and the final determination of the chemical structure.
Caption: Logical relationship of spectroscopic data in the structural elucidation of this compound.
This technical guide serves as a foundational resource for researchers working with this compound. While specific, experimentally-derived spectra are not yet widely available in the public domain, the provided framework for data presentation and the logical workflows for its analysis will be invaluable as more information on this natural product emerges.
The Biosynthesis of Nudifloside C: A Technical Guide for Researchers
Abstract
Nudifloside C, a secoiridoid glucoside isolated from Callicarpa nudiflora, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for research and development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants. Drawing from established knowledge of iridoid and secoiridoid biosynthesis, this document outlines the key enzymatic steps, from primary metabolism to the formation of the characteristic secoiridoid scaffold and subsequent tailoring reactions. Detailed experimental protocols for the extraction, isolation, and characterization of this compound and its precursors are provided, alongside a summary of available quantitative data. Visual diagrams of the biosynthetic pathway and experimental workflows are included to facilitate a deeper understanding of the underlying molecular processes.
Introduction
This compound is a member of the diverse family of secoiridoid glucosides, a class of monoterpenoids widely distributed in the plant kingdom, particularly within the Lamiaceae family, to which Callicarpa belongs.[1] These compounds are characterized by a cleaved iridoid backbone and are often associated with a range of biological activities. The biosynthesis of secoiridoids is a complex process involving a series of enzymatic reactions that convert a common C10 precursor into a vast array of structurally diverse molecules. This guide will delineate the putative biosynthetic pathway leading to this compound, providing a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the methylerythritol phosphate (MEP) pathway, which supplies the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then condensed to form the C10 monoterpene backbone, which undergoes a series of cyclization, oxidation, and glycosylation reactions.
Upstream Pathway: Formation of the Iridoid Scaffold
The initial steps of this compound biosynthesis are shared with other iridoids and secoiridoids and are well-established in several plant species.[2][3]
-
Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by geranyl pyrophosphate synthase (GPPS) to yield geranyl pyrophosphate (GPP), the direct precursor to all monoterpenoids.
-
Hydroxylation of Geraniol: GPP is hydrolyzed to geraniol, which is then hydroxylated at the C10 position by a cytochrome P450 monooxygenase, geraniol 10-hydroxylase (G10H) , to produce 10-hydroxygeraniol.
-
Oxidation to 8-oxogeranial: 10-hydroxygeraniol undergoes a two-step oxidation catalyzed by 8-hydroxygeraniol oxidoreductase (8-HGO) to form 8-oxogeranial.
-
Iridoid Skeleton Formation: The crucial cyclization of 8-oxogeranial to form the iridoid scaffold is catalyzed by iridoid synthase (ISY) . This reaction produces the intermediate, nepetalactol.
-
Oxidation and Glycosylation: Nepetalactol is then oxidized by iridoid oxidase (IO) to 7-deoxyloganetic acid. This is followed by glycosylation with a glucose moiety from UDP-glucose, a reaction catalyzed by a UDP-glycosyltransferase (UGT) , to form 7-deoxyloganic acid.
-
Hydroxylation to Loganic Acid: 7-deoxyloganic acid is hydroxylated by 7-deoxyloganic acid hydroxylase (7-DLH) to yield loganic acid.
-
Methylation to Loganin: Loganic acid is then methylated by loganic acid O-methyltransferase (LAMT) to produce loganin.
Downstream Pathway: Formation of the Secoiridoid Backbone and this compound
The conversion of the iridoid loganin to the secoiridoid scaffold and subsequently to this compound involves a series of proposed oxidative cleavage and tailoring reactions. While the specific enzymes in Callicarpa nudiflora have not been fully characterized, the pathway can be inferred from studies on related species.
-
Oxidative Cleavage to Secologanin: The cyclopentane ring of loganin is cleaved by a cytochrome P450 enzyme, secologanin synthase (SLS) , to form secologanin. This is the hallmark step in secoiridoid biosynthesis.
-
Further Putative Modifications to this compound: The conversion of secologanin to this compound likely involves a series of hydroxylation, reduction, and potentially other modification reactions catalyzed by specific cytochrome P450s, reductases, and other tailoring enzymes. The exact sequence and nature of these final steps remain to be elucidated experimentally in Callicarpa nudiflora.
Figure 1. Proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative data on the biosynthesis of this compound is currently limited. However, studies on the chemical composition of Callicarpa nudiflora provide insights into the relative abundance of related compounds.[4][5][6][7] The following table summarizes the reported quantities of some relevant compounds in Callicarpa nudiflora extracts. It is important to note that these values can vary depending on the plant's developmental stage, environmental conditions, and the extraction method used.
| Compound | Plant Part | Concentration Range (µg/g dry weight) | Analytical Method | Reference |
| Luteolin | Leaves | Varies significantly by region | LC-QTOF-MS/MS | [4] |
| Apigenin | Leaves | Varies significantly by region | LC-QTOF-MS/MS | [4] |
| Oleanolic Acid | Leaves | Varies significantly by region | LC-QTOF-MS/MS | [4] |
| Ursolic Acid | Leaves | Varies significantly by region | LC-QTOF-MS/MS | [4] |
| Caffeic Acid | Leaves | Varies significantly by region | LC-QTOF-MS/MS | [4] |
| Nudifloside | Leaves | Identified as a characteristic marker | UPLC-QTOF-MS | [5] |
Experimental Protocols
The following protocols provide a general framework for the extraction, isolation, and characterization of this compound and its precursors from Callicarpa nudiflora.
Extraction of Secoiridoid Glucosides
This protocol describes a general method for the extraction of polar compounds, including secoiridoid glucosides, from plant material.
Materials:
-
Fresh or dried leaves of Callicarpa nudiflora
-
Methanol or ethanol (analytical grade)
-
Deionized water
-
Blender or grinder
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Grind the dried plant material to a fine powder. If using fresh material, homogenize it in a blender with the extraction solvent.
-
Macerate the powdered material in 80% methanol (or ethanol) at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional shaking.
-
Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting aqueous extract can be freeze-dried to obtain a crude powder.
Figure 2. General workflow for the extraction of secoiridoids.
Isolation of this compound by Chromatography
Further purification of the crude extract is necessary to isolate this compound. This typically involves a combination of chromatographic techniques.
Materials:
-
Crude extract from Callicarpa nudiflora
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, water)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Silica Gel Column Chromatography: Fractionate the crude extract on a silica gel column using a gradient elution system, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Pool the fractions containing the compounds of interest and further purify them on a Sephadex LH-20 column using methanol as the eluent to remove phenolic compounds and other impurities.
-
Preparative HPLC: The final purification of this compound is typically achieved by preparative HPLC on a reversed-phase C18 column using a gradient of acetonitrile and water.
Characterization of this compound
The structure of the isolated this compound is confirmed using spectroscopic methods.
Methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.[8][9]
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit partially putative, overview of the biosynthetic pathway of this compound. While the upstream pathway leading to the iridoid core is well-understood, the specific downstream enzymes responsible for the final structural modifications in Callicarpa nudiflora remain a key area for future research. The elucidation of these enzymes through transcriptomics, proteomics, and functional genomics will be instrumental for the heterologous production of this compound in microbial or plant-based systems. Furthermore, detailed quantitative analysis of the biosynthetic intermediates and kinetic characterization of the involved enzymes will provide a more complete understanding of the metabolic flux and regulation of this important natural product's biosynthesis. The protocols and information presented herein serve as a valuable resource for researchers aiming to unravel the intricacies of secoiridoid biosynthesis and harness its potential for various applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Functional iridoid synthases from iridoid producing and non-producing Nepeta species (subfam. Nepetoidae, fam. Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phcog.com [phcog.com]
- 5. Chemical Profiling and Quality Evaluation of Callicarpa Nudiflora from Different Regions in China by UPLC-QTOF-MS Fingerprint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical profiling of Callicarpa nudiflora and its effective compounds identification by compound-target network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Nudifloside C: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloside C, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. Understanding its fundamental chemical properties and stability profile is paramount for its handling, formulation, and development as a potential drug candidate. This technical guide provides a comprehensive overview of the known chemical characteristics of this compound and explores its stability under various conditions, drawing upon established methodologies for iridoid glycosides.
Chemical Properties of this compound
This compound is characterized by the following physicochemical properties:
| Property | Value | Source |
| CAS Number | 297740-99-9 | Internal Data |
| Molecular Formula | C26H38O | [1] |
| Molecular Weight | 542.57 g/mol | [1] |
Structure:
While a detailed structural elucidation is beyond the scope of this guide, this compound belongs to the iridoid glycoside class of compounds, characterized by a core cyclopentanopyran skeleton.
Stability Profile of this compound
Detailed, publicly available stability data specifically for this compound is limited. However, insights into its stability can be inferred from studies on structurally related iridoid glycosides. The stability of these compounds is typically influenced by temperature, pH, and light.
General Storage Recommendations
For general laboratory use, this compound should be stored in tightly sealed containers at room temperature, shielded from light and moisture. For long-term storage or for temperature-sensitive applications, refrigeration (2–8°C) or freezing (-20°C) is recommended to ensure stability.[1]
pH and Temperature Stability (Based on Analogous Iridoid Glycosides)
A study on the stability of six other iridoid glycosides provides a framework for understanding how this compound might behave under varying pH and temperature conditions. The degradation of these compounds was monitored over time at different pH levels and temperatures.
Table 1: Representative Degradation of Iridoid Glycosides at Various Temperatures (30 hours)
| Compound | 20°C | 40°C | 60°C | 80°C |
| Iridoid Analog A | No significant degradation | Minor degradation | Moderate degradation | Significant degradation |
| Iridoid Analog B | Stable | Stable | Slight degradation | Moderate degradation |
| Iridoid Analog C | Stable | Stable | Stable | Minor degradation |
Table 2: Representative Degradation of Iridoid Glycosides at Various pH Levels (30 hours)
| Compound | pH 2.0 | pH 4.0 | pH 6.0 | pH 8.0 | pH 10.0 | pH 12.0 |
| Iridoid Analog A | Stable | Stable | Stable | Minor degradation | Moderate degradation | Significant degradation |
| Iridoid Analog B | Significant degradation | Minor degradation | Stable | Stable | Minor degradation | Moderate degradation |
| Iridoid Analog C | Stable | Stable | Stable | Stable | Stable | Minor degradation |
Note: The data in Tables 1 and 2 are illustrative and based on a study of other iridoid glycosides. Specific degradation kinetics for this compound may vary.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to assess the stability of this compound.
Stability Analysis under Different Temperatures
This protocol is adapted from a study on the stability of iridoid glycosides.[1]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Incubation: Aliquot the sample solution into separate vials for each temperature point to be tested (e.g., 20°C, 40°C, 60°C, and 80°C).
-
Time Points: Collect samples at predetermined time intervals (e.g., 0, 3, 6, 12, 24, and 30 hours).
-
Analysis: At each time point, dilute the collected sample with an appropriate solvent (e.g., methanol) and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Calculate the degradation percentage at each time point relative to the initial concentration.
Stability Analysis under Different pH Conditions
This protocol is also based on established methods for iridoid glycoside stability testing.[1]
-
Buffer Preparation: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2.0, 4.0, 6.0, 8.0, 10.0, and 12.0).
-
Sample Preparation: Dissolve this compound in each buffer solution to a known final concentration.
-
Incubation: Maintain the samples at a constant temperature (e.g., 25°C).
-
Time Points: Collect samples at specified time intervals (e.g., 0, 3, 6, 12, 24, and 30 hours).
-
Analysis: Neutralize the pH of the collected samples if necessary and analyze the concentration of this compound using a validated HPLC method.
-
Data Evaluation: Determine the percentage of this compound remaining at each time point for each pH condition.
Signaling Pathway Involvement
Nudifloside has been shown to inhibit endothelial-to-mesenchymal transition (EndMT) and angiogenesis in endothelial cells. This effect is mediated through the suppression of Ezrin phosphorylation. The following diagram illustrates this proposed signaling pathway.
References
Nudifloside C: An In-depth Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Nudifloside C, a naturally occurring iridoid glycoside. Due to the limited availability of public domain data, this document summarizes the currently accessible information regarding its chemical identity. Detailed experimental protocols, extensive quantitative data, and established signaling pathways associated with this compound are not extensively documented in publicly available scientific literature.
Chemical Identity
This compound is identified by the Chemical Abstracts Service (CAS) number 297740-99-9 .
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 297740-99-9 |
| Partial IUPAC Name | (5R,6S,7S,9S,10R,15S,16E,17S)-16-Ethylidene-7-hydroxy-5,9-dimethyl-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-oxo-4,5,6,7,9,10-hexahydro-1H-cyclopenta[f]oxacyclotridecine-5-carboxylic acid |
Physicochemical Properties
Specific, experimentally determined physicochemical properties for this compound are not widely reported. General characteristics of iridoid glycosides suggest it is likely a crystalline or amorphous solid, with some degree of solubility in water and polar organic solvents.
Biological Context and Potential
This compound is understood to be a constituent of plants within the Jasminum genus, a source of various bioactive compounds with a history in traditional medicine. Iridoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. However, specific biological data for this compound remains elusive in the current body of scientific literature.
Data on Biological Activity
A comprehensive search of scientific databases reveals a significant gap in the literature concerning the biological activity of this compound. There are no readily available in-depth studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not publicly documented. The original isolation and characterization papers, which would typically contain this information, could not be identified through extensive searches.
Signaling Pathways and Mechanisms of Action
There is currently no information available in the public domain regarding the signaling pathways modulated by this compound or its specific molecular mechanisms of action.
Logical Relationship Diagram
Due to the absence of detailed experimental workflows or established signaling pathways for this compound, a logical diagram outlining these aspects cannot be constructed at this time. A generalized workflow for natural product drug discovery is presented below for illustrative purposes.
Caption: Generalized workflow for natural product drug discovery.
Conclusion
While this compound has been identified as a distinct chemical entity with a designated CAS number, there is a notable absence of in-depth scientific research on its biological properties and potential applications in the public domain. This guide serves to consolidate the limited available information and highlight the significant opportunities for future research into this natural product. Further investigation is required to elucidate its physicochemical characteristics, pharmacological profile, and mechanisms of action to determine its potential as a therapeutic agent.
Unveiling Nudifloside C: A Technical Guide to its Discovery and Natural Occurrence
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and natural occurrence of Nudifloside C, a significant iridoid glycoside. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its origins, chemical properties, and the methodologies employed in its isolation and characterization.
Discovery and Natural Sources
This compound, identified by the CAS number 297740-99-9, is a naturally occurring iridoid glycoside.[1][2][3] Its discovery is primarily attributed to phytochemical studies of Jasminum nudiflorum, commonly known as winter jasmine.[3][4] This species, belonging to the Oleaceae family, is the documented natural source of this compound.[3][4]
While this compound is specifically linked to Jasminum nudiflorum, a closely related compound, simply named "nudifloside," has been isolated from the leaves of Callicarpa nudiflora.[5] This discovery highlights the presence of similar iridoid glycosides across different plant genera, both of which are utilized in traditional Chinese medicine.[5][6]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below, providing a clear reference for its fundamental chemical properties.
| Property | Value | Source |
| CAS Number | 297740-99-9 | [1][2][3] |
| Molecular Formula | C₂₆H₃₈O₁₂ | [1][2] |
| Molecular Weight | 542.57 g/mol | [1][2] |
| Class | Iridoid Glycoside | [1] |
| Natural Source | Jasminum nudiflorum | [3][4] |
Experimental Protocols
The isolation and structural elucidation of iridoid glycosides like this compound involve a series of detailed experimental procedures. The following sections outline the typical methodologies employed in the extraction and characterization of these compounds, based on protocols for similar compounds isolated from Callicarpa nudiflora.
Extraction and Isolation
The general workflow for isolating iridoid glycosides from plant material is depicted in the diagram below. This process typically begins with the extraction of dried plant material using a solvent, followed by a series of chromatographic separations to purify the target compound.
A detailed protocol for the isolation of nudifloside from Callicarpa nudiflora is as follows:
-
Extraction: The dried and powdered leaves of Callicarpa nudiflora are extracted with a 70% ethanol solution.
-
Fractionation: The resulting crude extract is subjected to chromatography on a macroporous resin column (e.g., HP-20). Elution is performed with a gradient of ethanol in water, with the fractions containing the target compounds typically eluting in the 50% and 70% ethanol fractions.[5]
-
Purification: The active fractions are then further purified using a combination of silica gel and Sephadex LH-20 column chromatography to yield the pure compound.[5]
Structural Elucidation
The determination of the chemical structure of the isolated compound is achieved through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound, which allows for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted. These experiments provide detailed information about the connectivity of atoms within the molecule, allowing for the complete assignment of the chemical structure. The spectroscopic data is then compared with reported data for known compounds to confirm the structure.[5]
The logical relationship for the structural elucidation process is illustrated in the diagram below.
This technical guide serves as a foundational resource for understanding the discovery and natural context of this compound. The provided data and methodologies offer a starting point for further research and development in the field of natural product chemistry and pharmacology.
References
- 1. 297740-99-9 | this compound [albtechnology.com]
- 2. This compound | 297740-99-9 [m.chemicalbook.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. KNApSAcK Metabolite Information - C00033256 [knapsackfamily.com]
- 5. [Chemical constituents from Callicarpa nudiflora and their cytotoxic activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
Preliminary Biological Activity Screening of Nudifloside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloside C is a secoiridoid glucoside isolated from Callicarpa nudiflora, a plant with a history of use in traditional medicine for its anti-inflammatory and hemostatic properties.[1][2] Preliminary biological screenings of this compound have focused on its potential as an anti-cancer and anti-angiogenic agent, with specific investigations into its role in modulating key cellular signaling pathways. This technical guide provides an in-depth overview of the available data on the biological activities of this compound, detailed experimental protocols for relevant assays, and a visualization of its known mechanism of action.
Anti-Angiogenic and Anti-Metastatic Activity
The primary reported biological activity of this compound is its ability to inhibit endothelial-to-mesenchymal transition (EndoMT), a critical process in angiogenesis and cancer metastasis.
Inhibition of TGF-β1-Induced Endothelial-to-Mesenchymal Transition (EndoMT)
Transforming growth factor-beta 1 (TGF-β1) is a key inducer of EndoMT, a process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype, leading to increased cell migration and invasion. This compound has been shown to counteract these effects.
Key Findings:
-
This compound significantly inhibits the migration and invasion of human endothelial cells induced by TGF-β1.
-
It reverses the morphological changes associated with EndoMT, restoring the typical endothelial cell phenotype.
-
The underlying mechanism of this activity is the inhibition of Ezrin phosphorylation. Ezrin is a protein that links the plasma membrane to the actin cytoskeleton and is involved in cell motility. By preventing the phosphorylation of Ezrin, this compound disrupts the cellular machinery required for migration and invasion.
While the inhibitory effects of this compound on TGF-β1-induced cell migration and invasion have been qualitatively described, specific IC50 values from these assays are not currently available in the reviewed literature.
Quantitative Data Summary
Despite extensive searches, specific quantitative data (e.g., IC50 values) for the preliminary biological activity screening of this compound in cytotoxic, antioxidant, and general anti-inflammatory assays are not available in the public domain. The research has primarily focused on the qualitative description of its anti-EndoMT effects. Therefore, the following tables are presented as templates for how such data would be structured once it becomes available.
Table 1: Cytotoxicity Data for this compound (MTT Assay) - Template
| Cell Line | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| e.g., HUVEC | Data not available | Data not available |
| e.g., MCF-7 | Data not available | Data not available |
| e.g., A549 | Data not available | Data not available |
Table 2: Antioxidant Activity of this compound (DPPH Assay) - Template
| Compound | DPPH Scavenging Activity IC50 (µM) | Positive Control (e.g., Ascorbic Acid) IC50 (µM) |
| This compound | Data not available | Data not available |
Table 3: Anti-inflammatory Activity of this compound (Griess Assay) - Template
| Cell Line | Treatment | Nitric Oxide Inhibition IC50 (µM) | Positive Control (e.g., Dexamethasone) IC50 (µM) |
| e.g., RAW 264.7 | LPS-stimulated | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments relevant to the biological screening of this compound.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant activity of a compound. Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution. A positive control, such as ascorbic acid, should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide
The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). It is an indicator of NO production by cells, which is often increased during inflammation.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with LPS and solvent), and a positive control (cells with LPS and a known anti-inflammatory agent).
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in the treated wells to the LPS-stimulated control wells. The IC50 value can then be calculated.
Visualizations
This compound Experimental Workflow
This compound Signaling Pathway: Inhibition of TGF-β1-Induced EndoMT
References
Navigating the Solubility of Nudifloside C: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the solubility of Nudifloside C, a topic of interest for researchers, scientists, and professionals in drug development. While a comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound, this document provides a detailed framework for its experimental determination. The following sections outline a standard protocol for assessing the solubility of a solid compound, a template for data presentation, and a visual workflow to guide the experimental process.
Quantitative Solubility Data
Currently, there is no publicly available, experimentally determined quantitative data on the solubility of this compound in various solvents. Researchers are encouraged to use the experimental protocol outlined in this guide to determine these values. The following table is provided as a template for recording and comparing the solubility of this compound across a range of common laboratory solvents.
Table 1: Experimental Solubility of this compound
| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | H₂O | Polar Protic | 25 | ||
| Methanol | CH₃OH | Polar Protic | 25 | ||
| Ethanol | C₂H₅OH | Polar Protic | 25 | ||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 25 | ||
| Acetonitrile | CH₃CN | Polar Aprotic | 25 | ||
| Acetone | (CH₃)₂CO | Polar Aprotic | 25 | ||
| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | 25 | ||
| Dichloromethane | CH₂Cl₂ | Nonpolar | 25 | ||
| Hexane | C₆H₁₄ | Nonpolar | 25 |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a specific solvent.[1][2] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[1] The time required may vary and should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
To completely separate the undissolved solid, centrifuge the vials at a high speed.[1]
-
-
Sample Collection and Preparation:
-
Carefully withdraw a specific volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any remaining solid particles.[1]
-
Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Determine the concentration of this compound in the diluted sample using a validated HPLC method.[1]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Data Reporting:
The solubility should be reported in units of mass per volume (e.g., mg/mL) and/or molarity (mol/L) at the specified temperature.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in determining the solubility of this compound.
Caption: A generalized workflow for determining equilibrium solubility.
Caption: Workflow for concentration determination using HPLC.
References
Theoretical Mechanism of Action of Nudifloside C: An In-depth Technical Guide
Disclaimer: Nudifloside C is an iridoid glycoside isolated from Jasminum nudiflorum. To date, there is a notable absence of direct experimental studies elucidating its specific mechanism of action. This guide, therefore, presents a theoretical mechanism of action based on the well-documented biological activities of its chemical class (iridoid glycosides) and the known pharmacological effects of extracts from its source plant, Jasminum nudiflorum. The quantitative data and experimental protocols provided are representative of studies on closely related compounds and are intended for illustrative and comparative purposes.
Core Theoretical Mechanisms
This compound is hypothesized to exert its biological effects primarily through three interconnected mechanisms:
-
Anti-inflammatory Activity: By modulating key signaling pathways involved in the inflammatory response.
-
Antioxidant Activity: Through direct radical scavenging and enhancement of endogenous antioxidant systems.
-
Neuroprotective Activity: By attenuating neuronal damage and promoting neuronal health.
Anti-inflammatory Mechanism of Action
The primary anti-inflammatory action of iridoid glycosides, and thus theoretically of this compound, is attributed to the suppression of pro-inflammatory mediators through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Iridoid glycosides have been shown to interfere with this pathway at multiple points.[1][2][3]
Theoretical Mechanism:
-
Inhibition of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα. It is proposed that this compound inhibits the IκB kinase (IKK) complex, thereby preventing the phosphorylation and degradation of IκBα.[3][4]
-
Prevention of NF-κB Nuclear Translocation: By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound would prevent the translocation of the active NF-κB dimer (typically p65/p50) into the nucleus.[3]
-
Downregulation of Pro-inflammatory Gene Expression: With NF-κB unable to bind to the promoter regions of its target genes, the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS) is significantly reduced.[1][2]
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. Iridoid glycosides have been observed to suppress the phosphorylation of key MAPK proteins.[5][6]
Theoretical Mechanism:
-
Inhibition of MAPK Phosphorylation: Pro-inflammatory stimuli also activate the MAPK cascade, including ERK, JNK, and p38. This compound is hypothesized to inhibit the phosphorylation of these kinases.
-
Downstream Effects: The inhibition of MAPK signaling further contributes to the reduced expression of pro-inflammatory mediators.
Quantitative Data for Anti-inflammatory Activity (Representative)
| Compound/Extract | Assay | Cell Line | Concentration | % Inhibition / IC50 | Reference |
| Jasminum grandiflorum extract | TPA-induced ear edema | Mouse | 100 mg/mL | 30.8 - 64.1% reduction in edema | [7] |
| Jasminum officinale extract | COX-2 Expression | Mouse Ear | 100 mg/mL | 1.9 - 2.8-fold reduction | [8] |
| Geniposidic acid | Carrageenan-induced paw edema | Mouse | - | 53.3% inhibition | [9] |
| H-Aucubin | COX-2 Inhibition | In vitro | - | IC50: 8.83 mM | [9] |
| Iridoid Glycosides from Morinda officinalis | NO production | RAW 264.7 | 200 µg/mL | ~50% inhibition | [10] |
Antioxidant Mechanism of Action
Iridoid glycosides are known to possess significant antioxidant properties, which can be attributed to both direct and indirect mechanisms.[11][12]
Direct Radical Scavenging
This compound is expected to directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom or electron donation.
Modulation of Endogenous Antioxidant Systems
It is also hypothesized that this compound can upregulate the expression of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), potentially through the activation of the Nrf2 signaling pathway.
Quantitative Data for Antioxidant Activity (Representative)
| Compound/Extract | Assay | EC50 / % Scavenging | Reference |
| Jasminum multiflorum leaf extract (ethanol) | DPPH | EC50: 180.52 µg/mL | [13] |
| Jasminum multiflorum leaf extract (ethanol) | ABTS | EC50: 165.28 µg/mL | [13] |
| Jasminum officinale leaf extract (acidic fraction) | DPPH | EC50: 4.6 µg/mL | [14] |
| Jasminum grandiflorum essential oil | DPPH | 94.63% scavenging | [15] |
| Jasminum sambac extract | Hydrogen Peroxide Scavenging | - | [16] |
Neuroprotective Mechanism of Action
The neuroprotective effects of iridoid glycosides are thought to stem from their anti-inflammatory and antioxidant properties, as well as their ability to modulate specific pathways involved in neuronal survival and function.[17][18][19]
Inhibition of Apoptosis
This compound may protect neurons from apoptosis by:
-
Regulating the Bcl-2 Family Proteins: Increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax.[18]
-
Inhibiting Caspase-3 Activity: Caspase-3 is a key executioner caspase in the apoptotic cascade. Inhibition of its activity would prevent the final steps of programmed cell death.[18]
Promotion of Neurogenesis and Synaptic Plasticity
Some iridoid glycosides have been shown to promote the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival, growth, and synaptic plasticity.[18]
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
Objective: To assess the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plate is incubated for 24 hours.
-
NO Measurement (Griess Assay):
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
Objective: To evaluate the free radical scavenging capacity of a test compound.
Methodology:
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Reaction Mixture: In a 96-well plate, various concentrations of the test compound (dissolved in methanol) are mixed with the DPPH solution. A control well contains only methanol and the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The discoloration of the DPPH solution (from purple to yellow) indicates radical scavenging.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The EC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is then determined.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, a strong theoretical framework can be constructed based on the known biological activities of iridoid glycosides and extracts from Jasminum nudiflorum. The primary hypothesized mechanisms are potent anti-inflammatory effects through the inhibition of NF-κB and MAPK signaling pathways, significant antioxidant activity via radical scavenging and modulation of endogenous systems, and neuroprotective actions involving the inhibition of apoptosis and promotion of neuronal health. Further research is warranted to specifically investigate this compound and validate these theoretical mechanisms, which would be invaluable for its potential development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidative iridoid glycosides and phenolic compounds from Veronica peregrina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phytojournal.com [phytojournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biosciencejournals.com [biosciencejournals.com]
- 17. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protective Effects of Cornel Iridoid Glycoside in Rats After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Neuroprotective Effects of Cornel Iridoid Glycoside [stressmarq.com]
Methodological & Application
Application Notes & Protocols for the Quantification of Nudifloside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloside C is a subject of growing interest within the scientific community due to its potential therapeutic applications. Accurate and precise quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and formulation development. This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are designed to offer high sensitivity, specificity, and reproducibility for reliable analytical outcomes.
I. Analytical Methodologies
Two primary analytical methods are presented for the quantification of this compound:
-
RP-HPLC-UV Method: A robust and widely accessible method suitable for routine quality control and quantification in simpler matrices.
-
UPLC-MS/MS Method: A highly sensitive and specific method ideal for bioanalytical studies requiring low detection limits and analysis in complex biological matrices.
II. RP-HPLC-UV Method for this compound Quantification
This section details the protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (Water:Acetonitrile:Orthophosphoric Acid, 850:150:2 v/v/v) and Solvent B (Acetonitrile:Orthophosphoric Acid, 998:2 v/v).
-
Gradient Program:
-
0-30 min: 0-50% B
-
30-35 min: 50-90% B
-
35-40 min: 90% B (isocratic)
-
40-45 min: 90-0% B
-
45-55 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
4. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation:
-
Solid Samples (e.g., plant material, formulations):
-
Accurately weigh 1 g of the homogenized sample.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Liquid Samples (e.g., plasma, urine):
-
To 500 µL of the sample, add 1.5 mL of acetonitrile (protein precipitation).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
6. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation: Method Validation Summary (RP-HPLC-UV)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (RSD%) | |
| - Intra-day | < 2.0% |
| - Inter-day | < 3.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Specificity | No interference from blank matrix |
III. UPLC-MS/MS Method for this compound Quantification
This section provides a detailed protocol for the highly sensitive and specific quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., a structurally similar stable isotope-labeled compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm).
3. UPLC Conditions:
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Transitions (Hypothetical):
-
This compound: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
5. Standard Solution and Sample Preparation:
-
Follow similar procedures as described in the HPLC method, but use LC-MS grade solvents and smaller volumes suitable for UPLC analysis. The use of an internal standard is highly recommended for bioanalytical applications.
6. Data Analysis and Quantification:
-
Quantification is based on the peak area ratio of this compound to the Internal Standard (IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.
Data Presentation: Method Validation Summary (UPLC-MS/MS)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (RSD%) | |
| - Intra-day | < 5.0% |
| - Inter-day | < 7.0% |
| Accuracy (Recovery %) | 95.7% - 104.5% |
| Matrix Effect | Within acceptable limits (85-115%) |
IV. Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for this compound quantification.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling cascade initiated by this compound.
Application Note: HPLC-UV Method for the Analysis of Nudifloside C
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Nudifloside C in various sample matrices using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.
Introduction
This compound is a secoiridoid glucoside with potential pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery processes. This application note describes a robust HPLC-UV method for the determination of this compound. The method is based on reversed-phase chromatography, which is suitable for the separation of moderately polar compounds like secoiridoid glucosides.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the proposed chromatographic conditions, derived from established methods for similar secoiridoid glucosides.
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC |
| Detector | UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 238 nm |
Preparation of Standard Solutions
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a plant extract is provided below.
-
Accurately weigh 1 g of the powdered plant material.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of the mobile phase (initial conditions).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The proposed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria | Typical Results for Similar Analytes |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio = 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio = 10 | 0.5 µg/mL |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |
Experimental Workflow and Data Analysis
The following diagrams illustrate the experimental workflow and the logical relationship for data analysis.
Caption: Experimental workflow for this compound analysis.
Caption: Logic diagram for quantitative data analysis.
Conclusion
The proposed HPLC-UV method provides a reliable and accurate approach for the quantitative determination of this compound. This method is suitable for routine analysis in quality control and research laboratories. It is recommended to perform a full method validation in the specific sample matrix of interest before routine use.
Application Notes and Protocols for LC-MS/MS Detection of Nudifloside C in Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and quantification of Nudifloside C in biological tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined here is intended to serve as a comprehensive guide for researchers in pharmacology, toxicology, and drug metabolism studies. The protocol covers tissue homogenization, analyte extraction, chromatographic separation, and mass spectrometric detection. Additionally, recommendations for sample handling, storage, and quality control are provided to ensure data accuracy and reproducibility.
Introduction
This compound, also referred to as Nudiposide, is a lignan glycoside with the molecular formula C27H36O12 and a molecular weight of 552.6 g/mol .[1][2] Iridoid glycosides, a class of compounds to which this compound is related, are known for a variety of biological activities, making them of interest in pharmaceutical research.[3] Accurate determination of this compound levels in tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological assessments. LC-MS/MS offers the high sensitivity and selectivity required for quantifying low-abundance analytes in complex biological matrices. This protocol is designed to be a starting point for the development and validation of a robust LC-MS/MS method for this compound in tissues.
Experimental Protocols
Sample Handling and Storage
Given that iridoid glycosides can be susceptible to degradation at high temperatures and in strong acidic or alkaline conditions, proper sample handling and storage are critical.
-
Tissue Collection: Immediately after collection, tissue samples should be rinsed with ice-cold phosphate-buffered saline (PBS) to remove excess blood, blotted dry, and flash-frozen in liquid nitrogen.
-
Storage: Frozen tissue samples should be stored at -80°C until analysis to minimize enzymatic and chemical degradation. Long-term storage at temperatures warmer than -70°C may compromise sample integrity.
Reagents and Materials
-
This compound reference standard (>98% purity)
-
Geniposide (Internal Standard, IS) (>98% purity)[3][4][5][6]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Centrifuge capable of reaching >10,000 x g
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory glassware and consumables
Sample Preparation
This protocol employs a combination of protein precipitation and solid-phase extraction to isolate this compound from tissue homogenates.
-
Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
-
Protein Precipitation: [7][8][9][10]
-
To the tissue homogenate, add 1 mL of ice-cold acetonitrile containing the internal standard (Geniposide) at a suitable concentration (e.g., 100 ng/mL).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE): [11][12][13][14]
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Proposed MRM Transitions:
The fragmentation of iridoid glycosides in positive ion mode often involves the neutral loss of the sugar moiety.[15][16] Based on the structure of this compound (Nudiposide), the following MRM transitions are proposed for initial method development. These transitions should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 553.2 [M+H]+ | 391.2 [M+H-162]+ | To be optimized |
| 553.2 [M+H]+ | 163.1 (Sugar fragment) | To be optimized | |
| Geniposide (IS) | 389.1 [M+H]+ | 227.1 [M+H-162]+ | To be optimized |
| 389.1 [M+H]+ | 163.1 (Sugar fragment) | To be optimized |
Data Presentation
The quantitative data from the analysis should be summarized in a clear and structured format.
Table 1: Calibration Curve Data for this compound in Tissue Matrix
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Standard Deviation | % Accuracy |
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
Table 2: Method Validation Parameters for this compound in Tissue
| Parameter | Result |
| Linearity (r²) | |
| Lower Limit of Quantification (LLOQ) | |
| Upper Limit of Quantification (ULOQ) | |
| Intra-day Precision (%CV) | |
| Inter-day Precision (%CV) | |
| Recovery (%) | |
| Matrix Effect (%) |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in tissues.
Caption: Fragmentation pathway of this compound in tandem mass spectrometry.
References
- 1. Nudiposide | C27H36O12 | CID 14521040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. plantaedb.com [plantaedb.com]
- 3. A Review on the Phytochemistry, Pharmacology, Pharmacokinetics and Toxicology of Geniposide, a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Geniposide - LKT Labs [lktlabs.com]
- 6. Determination of geniposide, gardenoside, geniposidic acid and genipin-1-beta-gentiobioside in Gardenia jasminoides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. tecan.com [tecan.com]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Protein precipitation - Wikipedia [en.wikipedia.org]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Solid-phase extraction of N-linked glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. One-Step Extraction and Hydrolysis of Flavonoid Glycosides in Rape Bee Pollen Based on Soxhlet-Assisted Matrix Solid Phase Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Standardized Extraction of Nudifloside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloside C is an iridoid glycoside that has been isolated from plants such as Jasminum nudiflorum[1][2]. Iridoid glycosides are a class of secondary metabolites found in many medicinal plants and are known for their diverse biological activities. The development of a standardized extraction protocol for this compound is crucial for ensuring the consistency and quality of extracts used in research and pharmaceutical development. This document provides a detailed, standardized protocol for the extraction and quantification of this compound from plant material, based on established methods for analogous compounds.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 297740-99-9[3] |
| Molecular Formula | C27H42O13 |
| Molecular Weight | 574.62 g/mol |
| Class | Iridoid Glycoside |
Experimental Protocols
This section outlines a standardized protocol for the extraction, purification, and analysis of this compound. The proposed method is based on efficient techniques used for the extraction of similar iridoid glycosides from plant matrices.
Plant Material Preparation
-
Collection and Identification: Collect fresh plant material (e.g., leaves, stems of Jasminum nudiflorum). Ensure proper botanical identification.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a freeze-dryer.
-
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill. Homogenize the powder to ensure uniformity.
Extraction of this compound
Several methods have proven effective for extracting iridoid glycosides, including hot water extraction, pressurized liquid extraction, and solvent maceration[4][5]. An optimized ultrasonic-microwave synergistic extraction (UMSE) method is presented here for its efficiency and reduced extraction time[6].
Ultrasonic-Microwave Synergistic Extraction (UMSE)
-
Sample Preparation: Accurately weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Solvent Addition: Add 180 mL of 52% aqueous ethanol (a 1:18 solid-to-liquid ratio) to the flask[6].
-
Extraction Parameters:
-
Microwave Power: 610 W
-
Ultrasonic Frequency: 40 kHz
-
Extraction Time: 45 minutes
-
Temperature: Maintain at 60°C
-
-
Filtration: After extraction, cool the mixture to room temperature and filter it through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Purification of this compound
The crude extract can be further purified using macroporous resin column chromatography, a technique effective for enriching iridoid glycosides[6][7].
-
Resin Preparation: Pre-treat a suitable macroporous resin (e.g., D101) by soaking it in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected.
-
Column Packing: Pack a glass column with the prepared resin.
-
Loading: Dissolve the crude extract in a minimal amount of deionized water and load it onto the column.
-
Elution:
-
Wash the column with 2-3 column volumes of deionized water to remove sugars and other highly polar impurities.
-
Elute the iridoid glycosides with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, and 95%). Collect fractions of the eluate. Studies on similar compounds have shown that 30% and 50% ethanol eluates are effective for recovering iridoid glycosides[6].
-
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Final Concentration: Combine the fractions rich in this compound and concentrate them to dryness under reduced pressure.
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm (or as determined by UV scan of a this compound standard).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard (available from suppliers like Clinivex) in methanol at a concentration of 1 mg/mL[3]. Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Solution: Accurately weigh the purified extract, dissolve it in methanol to a known concentration, and filter through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Express the content of this compound as mg/g of the dry plant material.
Data Presentation
The following tables should be used to record and compare data from extraction experiments.
Table 1: Extraction Efficiency of Different Solvents
| Solvent System | Extraction Time (min) | Temperature (°C) | Yield of Crude Extract (g) | This compound Content (mg/g extract) | Overall Yield (mg this compound / g plant material) |
| 52% Ethanol (UMSE) | 45 | 60 | |||
| 70% Methanol (Maceration) | 120 | 25 | |||
| Hot Water | 60 | 100 |
Table 2: HPLC Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | |
| Limit of Detection (LOD) | ||
| Limit of Quantification (LOQ) | ||
| Precision (%RSD) | < 2% | |
| Accuracy (% Recovery) | 95-105% |
Visualizations
Caption: Standardized workflow for the extraction and quantification of this compound.
Caption: Logical workflow for the quantification of this compound using HPLC.
References
- 1. Nudifloside D | 454212-54-5 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clinivex.com [clinivex.com]
- 4. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102329348A - Method for preparing cistanoside C - Google Patents [patents.google.com]
In Vitro Cell-Based Assays for Nudifloside C Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloside C, a secoiridoid glucoside isolated from Callicarpa nudiflora, has emerged as a promising natural compound with potential therapeutic applications. This document provides detailed application notes and protocols for a range of in vitro cell-based assays to evaluate the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and neuroprotective potential. The primary known mechanism of this compound is its ability to reverse endothelial-to-mesenchymal transition (EndoMT) induced by transforming growth factor-beta 1 (TGF-β1) through the inhibition of Ezrin phosphorylation. While specific quantitative data for this compound in a broad range of assays remains to be fully elucidated in publicly available literature, this guide presents established protocols that can be adapted for its comprehensive evaluation.
Key Biological Activities and Mechanisms
This compound has been demonstrated to inhibit TGF-β1-induced EndoMT, a critical process in fibrosis and cancer progression. This activity is mediated by the suppression of Ezrin, a protein that links the cytoskeleton to the plasma membrane. By inhibiting the phosphorylation of Ezrin, this compound disrupts the signaling cascade initiated by TGF-β1. Furthermore, extracts and other compounds from Callicarpa nudiflora have shown anti-inflammatory and antioxidant properties, suggesting that this compound may possess a wider range of biological effects.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described assays. As specific IC₅₀ values for this compound are not widely reported, these tables can be populated as data becomes available.
Table 1: Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Inducer | Measured Parameter | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite | Data to be determined | L-NMMA: Value |
| COX-2 Activity | - | - | Prostaglandin E₂ | Data to be determined | Celecoxib: Value |
Note: Diterpenoids from Callicarpa nudiflora have been shown to inhibit NO and IL-1β production in LPS-stimulated RAW 264.7 macrophage cells[1]. Extracts from the plant have also demonstrated inhibitory effects on COX-1 and COX-2[2].
Table 2: Antioxidant Activity of this compound
| Assay | Method | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| DPPH Radical Scavenging | Spectrophotometry | Data to be determined | Ascorbic Acid: Value |
| Reactive Oxygen Species (ROS) Scavenging | DCFH-DA Assay | Data to be determined | N-acetylcysteine: Value |
Note: Extracts of Callicarpa nudiflora have demonstrated antioxidant properties[3][4].
Table 3: Neuroprotective Activity of this compound
| Assay | Cell Line | Stressor | Measured Parameter | % Protection by this compound (at concentration) | Positive Control |
| Neuronal Viability | SH-SY5Y | H₂O₂ | MTT Assay | Data to be determined | Quercetin: Value |
| Neurite Outgrowth | PC12 | - | Neurite Length | Data to be determined | NGF: Value |
Note: The neuroprotective effects of Callicarpa nudiflora extracts have been suggested, but specific data for this compound is needed[5].
Experimental Protocols
Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
This assay determines the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Nitrite standard (Sodium Nitrite)
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and an LPS control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
Determine the percentage of inhibition of NO production by this compound compared to the LPS control.
TGF-β1-Induced Endothelial-to-Mesenchymal Transition (EndoMT) Assay
This protocol assesses the ability of this compound to inhibit the transition of endothelial cells to a mesenchymal phenotype, a key aspect of its known mechanism of action.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Recombinant Human TGF-β1
-
This compound
-
Antibodies for immunofluorescence: anti-α-SMA (mesenchymal marker), anti-VE-cadherin (endothelial marker)
-
Phalloidin for F-actin staining
-
DAPI for nuclear staining
-
Western blot reagents
-
Antibodies for Western blot: anti-p-Ezrin (Thr567), anti-Ezrin
Protocol:
-
Culture HUVECs in EGM-2 medium.
-
Seed HUVECs onto coverslips in a 24-well plate for immunofluorescence or in a 6-well plate for Western blotting.
-
Once confluent, starve the cells in a serum-free medium for 6 hours.
-
Treat the cells with TGF-β1 (10 ng/mL) in the presence or absence of various concentrations of this compound for 48-72 hours.
-
Immunofluorescence:
-
Fix the cells on coverslips with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with primary antibodies (anti-α-SMA and anti-VE-cadherin).
-
Incubate with fluorescently labeled secondary antibodies, phalloidin, and DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
-
Western Blotting:
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies (anti-p-Ezrin, anti-Ezrin, anti-α-SMA, anti-VE-cadherin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Signaling Pathway and Workflow Diagrams
Caption: TGF-β1/Ezrin Signaling Pathway Inhibition by this compound.
Caption: Workflow for Nitric Oxide Inhibition Assay.
Caption: Experimental Workflow for EndoMT Assay.
References
- 1. Nudifloids O-R, four undescribed diterpenoids from Callicarpa nudiflora with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on The Anti-Inflammatory Effects of Callicarpa nudiflora Based on The Spectrum–Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. maxapress.com [maxapress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Nudifloside C Pharmacology in Animal Models
A Note to Researchers: As of late 2025, publicly available scientific literature does not contain specific studies detailing the use of animal models for the pharmacological evaluation of Nudifloside C. This compound is a secoiridoid glucoside isolated from Callicarpa nudiflora, a plant used in traditional medicine for its purported anti-inflammatory and hemostatic properties.[1] While preliminary in vitro research suggests potential anti-angiogenic effects, comprehensive in vivo pharmacological data, including pharmacokinetic and pharmacodynamic profiles, remains to be established.
The following application notes and protocols are provided as a detailed, exemplary guide for researchers and drug development professionals interested in investigating the pharmacological properties of this compound or other novel compounds with potential anti-inflammatory effects. The Dextran Sulfate Sodium (DSS)-induced colitis model in mice is a widely used and well-validated model that simulates aspects of human inflammatory bowel disease (IBD), particularly ulcerative colitis, and is therefore a suitable initial model for such investigations.
Exemplary Application Notes: Evaluating a Novel Anti-Inflammatory Compound in a DSS-Induced Colitis Mouse Model
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic and relapsing inflammatory condition of the gastrointestinal tract. The DSS-induced colitis model is a robust and reproducible tool for preclinical screening of potential IBD therapeutics. Administration of DSS in the drinking water of rodents disrupts the colonic epithelial barrier, leading to an inflammatory response characterized by weight loss, diarrhea, rectal bleeding, and mucosal ulceration, thus mimicking key features of human ulcerative colitis. This model is valuable for assessing the efficacy of novel anti-inflammatory compounds.
Key Experimental Readouts
-
Clinical Assessment: Daily monitoring of body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
Macroscopic Evaluation: Measurement of colon length and assessment of gross morphological changes at the study endpoint.
-
Histopathological Analysis: Microscopic examination of colon tissue sections to evaluate inflammation severity, ulceration, and architectural changes.
-
Biochemical and Molecular Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and myeloperoxidase (MPO) activity in colon tissue to quantify neutrophil infiltration. Investigation of signaling pathways (e.g., NF-κB, MAPK) to elucidate the mechanism of action.
Detailed Experimental Protocol: Acute DSS-Induced Colitis in Mice
Materials and Reagents
-
Animals: 8-10 week old male C57BL/6 mice.
-
Dextran Sulfate Sodium (DSS): Molecular weight 36,000-50,000 Da.
-
Test Compound: this compound (or other compound of interest).
-
Vehicle Control: Appropriate solvent for the test compound (e.g., sterile saline, 0.5% carboxymethylcellulose).
-
Positive Control: An established anti-inflammatory drug (e.g., sulfasalazine or mesalamine).
-
Anesthetics: Isoflurane or other appropriate anesthetic for euthanasia.
-
Reagents for tissue analysis: Formalin, paraffin, hematoxylin and eosin (H&E) stain, ELISA kits for cytokines, MPO assay kit.
Experimental Procedure
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 mice per group):
-
Group 1: Healthy Control (no DSS, vehicle administration).
-
Group 2: DSS Control (DSS administration, vehicle administration).
-
Group 3: DSS + Test Compound (e.g., this compound at various doses).
-
Group 4: DSS + Positive Control.
-
-
Induction of Colitis:
-
Prepare a 2.5-3.5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may need to be titrated based on the specific batch of DSS and mouse strain.
-
Provide the DSS solution as the sole source of drinking water to mice in Groups 2, 3, and 4 for 7 consecutive days. Group 1 receives normal drinking water.
-
-
Compound Administration:
-
Administer the test compound, vehicle, or positive control daily from day 0 to day 7 (or longer, depending on the study design) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Clinical Monitoring:
-
Record the body weight of each mouse daily.
-
Observe and score stool consistency and the presence of fecal blood daily to calculate the Disease Activity Index (DAI) (see Table 1 for scoring criteria).
-
-
Termination and Sample Collection (Day 8):
-
Euthanize mice using an approved method.
-
Perform a laparotomy and carefully excise the entire colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect a small distal segment of the colon for histopathological analysis (fix in 10% neutral buffered formalin).
-
Collect the remaining colon tissue for biochemical and molecular analysis (snap-freeze in liquid nitrogen and store at -80°C).
-
Data Presentation and Analysis
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Disease Activity Index (DAI) Scoring Criteria
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | Normal |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Faintly positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Table 2: Exemplary Summary of Quantitative Data
| Group | Final Body Weight Change (%) | DAI Score (Day 7) | Colon Length (cm) | Histological Score | MPO Activity (U/g tissue) |
| Healthy Control | |||||
| DSS Control | |||||
| DSS + this compound (Low Dose) | |||||
| DSS + this compound (High Dose) | |||||
| DSS + Positive Control |
Data should be presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between groups.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the DSS-induced colitis model.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
Application Notes and Protocols for the Synthesis of Nudifloside C Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of plausible synthetic strategies for Nudifloside C, an iridoid glycoside, and its derivatives. While a specific total synthesis of this compound has not been extensively reported in the literature, this document outlines detailed protocols for the synthesis of the core iridoid structure and subsequent glycosylation, based on established methodologies for analogous compounds.
Introduction to this compound
This compound is a member of the iridoid glycoside family, a class of monoterpenoids characterized by a cyclopentanopyran ring system.[1][2] These compounds are found in a variety of plants, including those of the Jasminum genus, and are known for their diverse biological activities, which may include anti-inflammatory, antioxidant, and neuroprotective effects.[3][4][5][6][7] The synthesis of this compound and its derivatives is of significant interest for further pharmacological evaluation and drug discovery.
Retrosynthetic Analysis and Overall Strategy
A plausible retrosynthetic analysis of this compound involves disconnecting the molecule at the glycosidic bond to yield the iridoid aglycone and a protected glucose derivative. The aglycone can be further simplified to key starting materials through strategic disconnections of the cyclopentanopyran core.
Caption: Retrosynthetic analysis of this compound.
The forward synthesis would therefore involve the construction of the iridoid aglycone, followed by a stereoselective glycosylation reaction.
Synthesis of the Iridoid Aglycone Core
The synthesis of the cyclopentanopyran core of iridoids can be achieved through various methods. A common and effective approach is the use of a phosphine-catalyzed [3+2] cycloaddition to form the cis-fused ring system.[8]
Protocol 1: Synthesis of the Cyclopenta[c]pyran Core via [3+2] Cycloaddition
This protocol is adapted from the synthesis of related iridoid structures.
-
Preparation of the Enone: The synthesis begins with the preparation of a suitable γ-heteroatom substituted enone from a commercially available furfuryl alcohol derivative through an Achmatowicz reaction.
-
[3+2] Cycloaddition:
-
To a solution of the enone (1.0 eq) and ethyl 2,3-butadienoate (1.2 eq) in anhydrous toluene (0.1 M) under an argon atmosphere, add triphenylphosphine (0.1 eq).
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, hexanes/ethyl acetate gradient) to afford the cyclopenta[c]pyran core.
-
| Step | Reactants | Reagents | Conditions | Typical Yield (%) |
| 1 | Furfuryl alcohol derivative | m-CPBA, solvent | 0 °C to rt, 4-6 h | 85-95 |
| 2 | Enone, Ethyl 2,3-butadienoate | PPh₃, Toluene | 80 °C, 12-24 h | 70-85 |
Functional Group Manipulations and Aglycone Finalization
Following the construction of the core structure, a series of functional group interconversions are necessary to arrive at the desired iridoid aglycone. These may include reductions, oxidations, and the installation of specific side chains. The exact sequence will depend on the specific structure of the this compound aglycone.
Protocol 2: Stereoselective Reduction and Functionalization
-
Reduction of the Ester:
-
Dissolve the cyclopenta[c]pyran intermediate (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under an argon atmosphere.
-
Add diisobutylaluminium hydride (DIBAL-H) (2.2 eq, 1.0 M in hexanes) dropwise.
-
Stir at -78 °C for 2 hours.
-
Quench the reaction with methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography to yield the corresponding diol.
-
-
Selective Protection of Hydroxyl Groups: To differentiate between the hydroxyl groups for further functionalization, selective protection is crucial. Silyl ethers are commonly used for this purpose.[9]
-
Dissolve the diol (1.0 eq) in anhydrous DCM (0.1 M).
-
Add triethylamine (1.5 eq) and cool to 0 °C.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise.
-
Stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.
-
Quench with saturated aqueous NaHCO₃ and extract with DCM (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
| Step | Reactant | Reagents | Conditions | Typical Yield (%) |
| 1 | Cyclopenta[c]pyran ester | DIBAL-H, THF | -78 °C, 2 h | 80-90 |
| 2 | Diol | TBDMSCl, Et₃N, DCM | 0 °C to rt, 16 h | 85-95 |
Glycosylation
The final key step is the stereoselective introduction of the glucose moiety. The Schmidt glycosylation is a reliable method for forming the β-glycosidic linkage.
Protocol 3: Schmidt Glycosylation
-
Preparation of the Glycosyl Donor: A protected glucose derivative, such as a trichloroacetimidate, is prepared from the corresponding hemiacetal.
-
Glycosylation Reaction:
-
Dissolve the iridoid aglycone (1.0 eq) and the glycosyl donor (1.5 eq) in anhydrous DCM (0.1 M) under an argon atmosphere.
-
Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Cool the mixture to -40 °C.
-
Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq).
-
Stir the reaction at -40 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction with triethylamine.
-
Filter through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
-
Deprotection:
-
Remove the protecting groups from the sugar and the aglycone. For example, silyl ethers can be removed with TBAF, and acetate or benzoate esters can be removed by saponification (e.g., NaOMe in MeOH).
-
Purify the final product by HPLC to obtain this compound.
-
| Step | Reactants | Reagents | Conditions | Typical Yield (%) |
| 1 | Protected Glucose | Trichloroacetonitrile, DBU | rt, 2 h | 90-98 |
| 2 | Aglycone, Glycosyl Donor | TMSOTf, DCM | -40 °C, 4-6 h | 60-80 |
| 3 | Protected this compound | TBAF or NaOMe/MeOH | rt, 1-4 h | 85-95 |
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Biosynthesis and Potential Signaling Pathways
Biosynthesis of Iridoids
The biosynthesis of iridoids in plants originates from geranyl pyrophosphate (GPP), which undergoes a series of enzymatic transformations to form the characteristic iridoid skeleton.[10][11] Understanding this pathway can provide inspiration for biomimetic synthetic approaches.
Caption: Simplified biosynthetic pathway of iridoid glycosides.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet elucidated, many iridoid glycosides and flavonoids exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[3] This pathway is a critical regulator of the inflammatory response.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Further research is required to determine the precise molecular targets and mechanisms of action of this compound and its derivatives. The synthetic routes outlined in these notes provide a foundation for producing these compounds for such biological investigations.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Divergent synthetic route to new cyclopenta[c]pyran iridoids: syntheses of jatamanin A, F, G and J, gastrolactone and nepetalactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. [A new secoiridoid from the flowers of Jasminum officinale L. var. grandiflorum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Total Synthesis of the Iridoid β-Glucoside (+)-Geniposide via Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Inhibitors of Endothelial-to-Mesenchymal Transition (EndMT) using Nudifloside C as a Control
Introduction
Endothelial-to-Mesenchymal Transition (EndMT) is a cellular process where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype. This transition is implicated in various pathological conditions, including cancer progression, fibrosis, and cardiovascular diseases. The transforming growth factor-beta (TGF-β) signaling pathway is a primary inducer of EndMT. A key event in TGF-β1-induced EndMT is the phosphorylation of Ezrin, a protein that links the plasma membrane to the actin cytoskeleton. Nudifloside C, a secoiridoid glucoside, has been identified as an inhibitor of this process. It has been shown to reverse TGF-β1-induced EndMT by specifically blocking the phosphorylation of Ezrin.[1][2] This property makes this compound an excellent positive control for high-throughput screening (HTS) assays designed to discover novel inhibitors of EndMT.
This application note describes a cell-based HTS assay to identify small molecule inhibitors of TGF-β1-induced EndMT. The assay utilizes human umbilical vein endothelial cells (HUVECs) and measures the expression of the mesenchymal marker vimentin as a readout for EndMT. This compound is employed as a positive control to validate assay performance and quantify the inhibitory potential of test compounds.
Signaling Pathway of TGF-β1-Induced EndMT and Inhibition by this compound
TGF-β1 initiates the EndMT process by binding to its receptors on the endothelial cell surface, which triggers a signaling cascade that leads to the phosphorylation and activation of Ezrin. Activated, phosphorylated Ezrin (p-Ezrin) contributes to the cytoskeletal rearrangements and changes in gene expression that characterize the transition to a mesenchymal phenotype. This compound exerts its inhibitory effect by preventing the phosphorylation of Ezrin, thereby maintaining the endothelial cell state.
References
Application Notes and Protocols for Assessing the Antioxidant Capacity of Nudifloside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloside C is a flavonoid C-glycoside with potential therapeutic applications. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate oxidative damage by neutralizing free radicals.[1] Therefore, a thorough assessment of the antioxidant capacity of novel compounds like this compound is a critical step in drug discovery and development.
These application notes provide a comprehensive overview and detailed protocols for evaluating the antioxidant capacity of this compound using a panel of established in vitro chemical and cell-based assays. The described methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Cellular Antioxidant Activity (CAA) assay. Additionally, this document outlines the investigation of the potential mechanism of action of this compound through the Nrf2-ARE signaling pathway.
Data Presentation: In Vitro Antioxidant Capacity of this compound
The following tables summarize hypothetical quantitative data for the antioxidant activity of this compound as determined by various in vitro assays. These values are provided for illustrative purposes to guide researchers in data presentation and are based on typical activities of flavonoid C-glycosides.
Table 1: Radical Scavenging Activity of this compound
| Assay | This compound (IC₅₀/EC₅₀ in µM) | Ascorbic Acid (Positive Control) (IC₅₀/EC₅₀ in µM) | Trolox (Positive Control) (IC₅₀/EC₅₀ in µM) |
| DPPH | 85.6 ± 4.2 | 25.3 ± 1.8 | 42.1 ± 2.5 |
| ABTS | 45.2 ± 3.1 | 15.8 ± 1.1 | 28.9 ± 1.9 |
IC₅₀/EC₅₀ values represent the concentration of the compound required to scavenge 50% of the radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µM Fe(II) Equivalents/µM) |
| This compound | 1.8 ± 0.2 |
| Ascorbic Acid | 2.5 ± 0.3 |
| Trolox | 1.5 ± 0.1 |
FRAP values are expressed as micromolar of Fe(II) equivalents produced per micromolar of the antioxidant compound.
Table 3: Cellular Antioxidant Activity (CAA) of this compound
| Compound | CAA Value (µmol QE/100 µmol) |
| This compound | 35.7 ± 2.9 |
| Quercetin (Positive Control) | 50.0 ± 4.1 |
CAA values are expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the test compound.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2][3] The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[2]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.[3]
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions of this compound, ascorbic acid, and Trolox in methanol to obtain a range of concentrations.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[2][4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample or positive control. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless form.[5] The change in color is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Ascorbic acid (positive control)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[6]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[6][7]
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8][9]
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare serial dilutions of this compound, ascorbic acid, and Trolox.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the sample, positive control, or solvent (as a blank) to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.[5]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution with the solvent, and A_sample is the absorbance of the ABTS•+ solution with the sample or positive control. The EC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[10][11] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[10]
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer, pH 3.6
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
FeSO₄·7H₂O (for standard curve)
-
Ascorbic acid (positive control)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[11][12]
-
Sample and Standard Preparation: Prepare a stock solution of this compound. Prepare serial dilutions of this compound, ascorbic acid, and Trolox. Prepare a series of FeSO₄ solutions (e.g., 100-2000 µM) for the standard curve.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, positive control, or solvent (as a blank) to the respective wells.
-
Incubate the plate at 37°C for 4-6 minutes.[10]
-
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.[10]
-
Calculation: Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations. Use the standard curve to determine the Fe(II) equivalents for the samples. The FRAP value is expressed as µM Fe(II) equivalents per µM of the sample.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe within cultured cells, providing a more biologically relevant measure of antioxidant activity.[13][14]
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and culture for 24 hours until confluent.[15]
-
Sample Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing various concentrations of this compound or quercetin for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour at 37°C.[16]
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[16]
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The results are expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the test compound.[15]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the antioxidant capacity of this compound.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[17][18] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[15] Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the ARE, initiating the transcription of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[18]
Caption: Proposed mechanism of Nrf2-ARE pathway activation by this compound.
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]
- 4. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. [PDF] Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development | Semantic Scholar [semanticscholar.org]
- 12. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luteolin-7-O-β-d-Glucoside Inhibits Cellular Energy Production Interacting with HEK2 in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Nudifloside C Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the enzyme inhibitory potential of Nudifloside C, a naturally occurring iridoid glycoside. The focus is on two key enzymes implicated in metabolic disorders: α-glucosidase and aldose reductase. The provided protocols are designed to be adaptable for use in various research and drug discovery settings.
Introduction to this compound and its Therapeutic Potential
This compound is a compound of interest for its potential therapeutic properties, particularly in the context of metabolic diseases such as diabetes. Its mechanism of action is believed to involve the inhibition of key enzymes that play a role in carbohydrate metabolism and the development of diabetic complications. Evaluating the inhibitory effect of this compound on enzymes like α-glucosidase and aldose reductase is a critical step in understanding its pharmacological profile and potential as a therapeutic agent.
Data Presentation: Enzyme Inhibition by this compound and Reference Compounds
The following table summarizes the inhibitory activities of various compounds against α-glucosidase and aldose reductase. This allows for a comparative assessment of their potency.
| Enzyme | Inhibitor | IC50 Value | Type of Inhibition |
| α-Glucosidase | This compound | To be determined | To be determined |
| Acarbose | ~52.9 - 262.32 µg/mL[1] | Competitive | |
| Quercetin | Varies significantly by study | Mixed | |
| Aldose Reductase | This compound | To be determined | To be determined |
| Quercetin | ~6.92 µM[2] | Competitive | |
| Epalrestat | ~0.1 µM | Non-competitive |
Note: The IC50 values for Acarbose and Quercetin can vary depending on the specific assay conditions and the source of the enzyme. The values presented here are for illustrative purposes. The IC50 value for this compound is not currently available in the reviewed literature and requires experimental determination.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against α-glucosidase. The assay is based on the spectrophotometric measurement of the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (200 mM)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare a stock solution of Acarbose in DMSO to be used as a positive control.
-
-
Assay Protocol:
-
In a 96-well microplate, add 50 µL of sodium phosphate buffer to all wells.
-
Add 10 µL of the this compound solution at various concentrations to the test wells.
-
Add 10 µL of DMSO to the control wells (enzyme activity without inhibitor).
-
Add 10 µL of Acarbose solution to the positive control wells.
-
Add 20 µL of α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 200 mM sodium carbonate solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (enzyme and substrate without inhibitor).
-
A_sample is the absorbance of the sample (enzyme, substrate, and this compound).
-
-
IC50 Determination: The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Aldose Reductase Inhibition Assay
This protocol measures the ability of this compound to inhibit aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Aldose reductase (from rat lens or recombinant human)
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Quercetin (positive control)
-
Sodium phosphate buffer (67 mM, pH 6.2)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader with UV capabilities
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of aldose reductase in 67 mM sodium phosphate buffer (pH 6.2).
-
Prepare a stock solution of DL-glyceraldehyde in water.
-
Prepare a stock solution of NADPH in 10 mM Tris-HCl buffer (pH 7.4).
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare a stock solution of Quercetin in DMSO to be used as a positive control.
-
-
Assay Protocol:
-
In a 96-well UV-transparent microplate, add the following in order:
-
140 µL of 67 mM sodium phosphate buffer (pH 6.2)
-
10 µL of this compound solution at various concentrations.
-
10 µL of DMSO for the control wells.
-
10 µL of Quercetin solution for the positive control wells.
-
20 µL of aldose reductase solution.
-
-
Pre-incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of DL-glyceraldehyde solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.
-
-
Calculation of Inhibition: The rate of NADPH consumption is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated as follows:
% Inhibition = [1 - (Rate_sample / Rate_control)] x 100
Where:
-
Rate_control is the rate of NADPH consumption in the absence of the inhibitor.
-
Rate_sample is the rate of NADPH consumption in the presence of this compound.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Signaling Pathway of α-Glucosidase Inhibition
Inhibition of α-glucosidase in the small intestine delays the breakdown of complex carbohydrates into glucose. This leads to a slower and lower rise in postprandial blood glucose levels, which in turn reduces the demand for insulin secretion from the pancreas.
Caption: α-Glucosidase inhibition by this compound.
Signaling Pathway of Aldose Reductase Inhibition
Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway, converting glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress and the depletion of NADPH, contributing to diabetic complications. Inhibition of aldose reductase by this compound can mitigate these effects.
Caption: Aldose reductase inhibition by this compound.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates the general workflow for conducting an in vitro enzyme inhibition assay to evaluate the efficacy of this compound.
Caption: General workflow for enzyme inhibition assay.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Nudifloside C Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility issues encountered with Nudifloside C and other iridoid glycosides during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
A1: this compound is a type of monoterpenoid known as an iridoid glycoside. Iridoid glycosides are a large class of bioactive compounds widely found in the plant kingdom.[1] They are often characterized by a bitter taste and are investigated for a variety of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2][3]
Q2: Why am I experiencing solubility issues with this compound in my aqueous assay buffer?
A2: While the "glycoside" portion of the name implies the presence of a sugar moiety, which generally enhances water solubility, the overall solubility of iridoid glycosides can be highly variable.[1] Many natural products, despite their potential bioactivity, are inherently hydrophobic or have complex structures that limit their solubility in aqueous solutions, leading to precipitation in cell culture media or assay buffers.[4][5]
Q3: What are the recommended starting solvents for dissolving this compound?
A3: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the most common starting point for poorly water-soluble compounds. For intermediate dilutions or extractions, aqueous solutions of methanol or ethanol have been shown to be effective for other iridoid glycosides.[6] Hot water has also been used effectively for extracting certain iridoid glycosides, suggesting that temperature can significantly improve solubility.[7][8]
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 1%.[9] It is critical to always include a vehicle control (medium with the same final DMSO concentration as the test wells) to account for any effects of the solvent on the cells.[10]
Troubleshooting Guide for Assay Solubility Issues
Q5: My this compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous cell culture medium. What should I do?
A5: This is a common problem known as "crashing out," where the compound is insoluble in the final aqueous environment.[10][11] Here are several steps to troubleshoot this issue:
-
Reduce Final Concentration: The most straightforward solution is to lower the final assay concentration of this compound.
-
Modify Dilution Method: Instead of adding the DMSO stock directly, prepare intermediate dilutions in DMSO. Then, add a small volume of the diluted stock to your medium while vortexing or mixing gently to facilitate dispersion.[9]
-
Pre-warm the Medium: Iridoid glycoside solubility can be temperature-dependent. Pre-warming your cell culture medium to 37°C before adding the compound may help keep it in solution.[11][12]
-
Check for Media Interactions: Components in complex media (salts, proteins, etc.) can sometimes cause precipitation.[9][12] You can test the solubility of this compound in a simpler buffer, like Phosphate-Buffered Saline (PBS), to determine if media components are the cause.[9]
Q6: The compound appears to dissolve initially but then forms a precipitate over the course of my multi-hour or multi-day experiment. How can I address this?
A6: This issue relates to the difference between kinetic and thermodynamic solubility. The compound may be kinetically trapped in a dissolved state initially but will precipitate over time as it reaches its more stable, lower-solubility thermodynamic equilibrium.[13]
-
Determine Kinetic Solubility Limit: Perform a solubility test to find the maximum concentration that remains in solution for the duration of your experiment (see Protocol 2). Any data gathered at concentrations above this limit should be considered unreliable.[11]
-
Use Solubility Enhancers: For cell-based assays, consider using additives. Bovine Serum Albumin (BSA) can help solubilize hydrophobic compounds, although it's important to note that protein binding can reduce the free, active concentration of your compound.[10][13]
-
pH Adjustment: If this compound has ionizable functional groups, slight adjustments to the medium's pH (using buffers like HEPES) could improve its long-term stability in solution.[13]
Q7: Can I use co-solvents or detergents to improve solubility in my assay?
A7: The appropriate solubility enhancer depends heavily on your assay type.
-
For Cell-Free Assays (e.g., enzyme activity): Yes. Low concentrations (typically 0.01% to 0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can be added to the assay buffer to maintain compound solubility.[13]
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For Cell-Based Assays: The use of strong detergents is generally not recommended as they can disrupt cell membranes and cause cytotoxicity.[13] In this case, focusing on optimizing DMSO concentration, using serum/albumin, or employing specialized formulation technologies like cyclodextrins are safer alternatives.[10]
Data Presentation
Table 1: Recommended Solvents and Techniques for Iridoid Glycosides
| Solvent/Technique | Application | Advantages | Considerations |
| DMSO | Primary Stock Solution | Dissolves a wide range of hydrophobic compounds. | Can be toxic to cells at >1% v/v.[9] |
| Ethanol/Methanol (aqueous) | Intermediate Dilutions / Extraction | Less toxic than DMSO; effective for many iridoid glycosides.[6] | May not achieve as high a concentration as DMSO. |
| Hot Water (e.g., 50-100°C) | Extraction / Initial Solubilization | Environmentally friendly; effective for some iridoid glycosides.[7][8] | Not suitable for temperature-sensitive compounds; solubility may decrease upon cooling. |
| Co-solvents (e.g., PEG 400) | Formulation | Can increase solubility in aqueous solutions. | Must be tested for compatibility with the specific assay and cell type. |
| Complexation (e.g., Cyclodextrins) | Formulation for Assays | Encapsulates the compound to increase aqueous solubility.[10] | May alter the effective concentration and bioavailability of the compound. |
| Sonication | Physical Dissolution Aid | Uses ultrasonic energy to break apart compound aggregates.[13] | Can generate heat; may not be suitable for unstable compounds. |
Experimental Protocols
Protocol 1: Preparation of Compound Stock and Working Solutions
This protocol details a serial dilution method to minimize precipitation when preparing working solutions for cell-based assays.
-
Prepare High-Concentration Master Stock: Dissolve this compound in 100% DMSO to create a high-concentration master stock (e.g., 50-100 mM). Ensure it is fully dissolved, using gentle warming or brief sonication if necessary. Store this stock at -20°C or -80°C.
-
Create an Intermediate DMSO Dilution Plate: Prepare a series of intermediate dilutions from your master stock in 100% DMSO. For example, in a 96-well plate, perform a serial 2-fold or 3-fold dilution in DMSO to create a range of concentrations that are 100x or 1000x the final desired assay concentrations.
-
Prepare Final Assay Plate: Add cell culture medium to your final assay plate. Pre-warm the plate to 37°C.
-
Add Compound to Assay Plate: Transfer a small, consistent volume (e.g., 1 µL) from the intermediate DMSO dilution plate to the wells of the final assay plate (containing, for example, 99 µL of medium for a 1:100 dilution). Mix immediately but gently, for instance, by using an orbital shaker. This ensures the final DMSO concentration remains constant across all wells (in this example, 1%).[9]
-
Include Controls: Always prepare a vehicle control well containing cells and medium with the same final DMSO concentration but no compound.
Protocol 2: Kinetic Solubility Assessment in Assay Medium
This protocol helps determine the maximum concentration of this compound that can be maintained in your specific assay medium without precipitating over time.
-
Prepare Compound Dilutions: Following steps 1-2 from Protocol 1, prepare a 96-well plate with serial dilutions of this compound in 100% DMSO.
-
Add to Medium: In a separate clear-bottom 96-well plate, add 198 µL of your specific cell culture medium (pre-warmed to 37°C) to each well. Transfer 2 µL of the DMSO dilutions to the corresponding wells, resulting in a 1:100 dilution and a final DMSO concentration of 1%.[9]
-
Include Controls:
-
Negative Control: Medium + 1% DMSO (should be clear).
-
Blank: Medium only.
-
-
Measure for Precipitation:
-
Initial (T=0): Immediately after adding the compound, read the absorbance of the plate at a high wavelength (e.g., 650 nm) where the compound itself does not absorb light. Any absorbance reading is due to light scattering from precipitated particles.[9][11]
-
Time-Course: Incubate the plate under your exact experimental conditions (e.g., 37°C, 5% CO₂). Take additional absorbance readings at relevant time points (e.g., 2, 8, 24, 48 hours).
-
-
Determine Solubility Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance (light scattering) compared to the negative control over the full time course of your experiment.[9]
Visualizations
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. violapharm.com [violapharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Nudifloside C in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing Nudifloside C in solution for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution. | Low aqueous solubility, improper pH, or low temperature. | - Prepare a stock solution in an organic solvent like DMSO or ethanol before diluting with an aqueous buffer.- Adjust the pH of the aqueous solution to a slightly acidic to neutral range (pH 4-7).- Store solutions at 2-8°C, but allow them to come to room temperature before use to ensure complete dissolution. |
| Discoloration (e.g., browning) of the solution over time. | Degradation of this compound, potentially due to oxidation or hydrolysis, which can be accelerated by light, high temperatures, or extreme pH. | - Store solutions protected from light in amber vials or by wrapping the container in foil.- Maintain storage at low temperatures (-20°C or -80°C for long-term storage).- Use a buffered solution within the optimal pH range (pH 4-7) to prevent acid or base-catalyzed degradation. |
| Loss of biological activity or inconsistent experimental results. | Chemical degradation of this compound, leading to a lower effective concentration. | - Prepare fresh solutions for each experiment or use solutions stored under validated stable conditions.- Perform regular stability checks of stock solutions using analytical methods like HPLC to quantify the active compound.- Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquot stock solutions into single-use vials. |
| Appearance of new peaks in HPLC chromatogram during analysis. | Degradation of this compound into byproducts. | - Analyze the degradation products to understand the degradation pathway. This can help in optimizing storage conditions.- Based on the nature of the degradation products (e.g., aglycone), adjust the pH or add stabilizing agents to inhibit the specific degradation reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound in solution?
A1: Based on stability studies of similar iridoid glycosides, this compound is expected to be most stable in a slightly acidic to neutral pH range (approximately pH 4 to 7).[1][2][3] Strongly acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bond and any ester groups, leading to degradation.[1][4][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For long-term storage, it is advisable to prepare a concentrated stock solution in a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solvents minimize hydrolysis. The stock solution can then be diluted with the appropriate aqueous buffer immediately before use.
Q3: How should this compound solutions be stored for long-term stability?
A3: For long-term storage, it is recommended to store aliquots of the this compound stock solution at -20°C or -80°C in tightly sealed vials to protect from moisture.[6] To minimize degradation from repeated freeze-thaw cycles, it is best to store the compound in single-use aliquots.
Q4: Is this compound sensitive to light?
A4: Many complex organic molecules, including iridoid glycosides, can be sensitive to light.[7] To prevent photodegradation, it is recommended to store solutions in amber-colored vials or in containers wrapped with aluminum foil, and to minimize exposure to direct light during handling.
Q5: What are the primary degradation pathways for this compound?
A5: As an iridoid glycoside, this compound is susceptible to degradation primarily through two pathways:
-
Acid or base-catalyzed hydrolysis of the glycosidic bond: This cleaves the sugar moiety from the aglycone.
-
Hydrolysis of any ester functionalities present in the molecule, which is also promoted by non-neutral pH and higher temperatures.[1][8]
Below is a diagram illustrating a hypothetical degradation pathway for this compound.
Quantitative Stability Data (Hypothetical)
The following table provides illustrative data on the stability of this compound under various storage conditions. Note: This data is hypothetical and intended for illustrative purposes. Actual stability should be determined empirically.
| Storage Condition | Time (Days) | This compound Remaining (%) |
| pH 4.0 | ||
| 4°C | 30 | 98 |
| 25°C | 30 | 92 |
| 40°C | 30 | 81 |
| pH 7.0 | ||
| 4°C | 30 | 99 |
| 25°C | 30 | 95 |
| 40°C | 30 | 88 |
| pH 9.0 | ||
| 4°C | 30 | 90 |
| 25°C | 30 | 75 |
| 40°C | 30 | 58 |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a given solution using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound reference standard
-
Solvents for solution preparation (e.g., DMSO, ethanol, purified water)
-
Buffer solutions at various pH values (e.g., pH 4, 7, and 9)
-
HPLC-grade acetonitrile and water
-
Formic acid or other modifiers for the mobile phase
-
HPLC system with a UV detector and a suitable column (e.g., C18)
2. Experimental Workflow:
3. Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Preparation of Test Solutions:
-
Dilute the stock solution with the respective buffer solutions (pH 4, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Dispense aliquots of each test solution into separate, appropriately labeled vials for each time point and storage temperature (e.g., 4°C, 25°C, and 40°C).
-
-
Incubation:
-
Store the vials at the designated temperatures.
-
Protect all samples from light.
-
-
Sample Analysis:
-
At each scheduled time point (e.g., day 0, 7, 14, 30), retrieve one vial for each condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by HPLC. A typical starting condition could be:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at day 0.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
-
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridoid blue-based pigments of Genipa americana L. (Rubiaceae) extract: Influence of pH and temperature on color stability and antioxidant capacity during in vitro simulated digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO [mdpi.com]
- 7. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nudifloside C Peak Tailing in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides in-depth troubleshooting assistance for peak tailing observed during the analysis of Nudifloside C, a common issue encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half, resulting in a "tail".[1][2] In an ideal chromatographic separation, the peak should be symmetrical, resembling a Gaussian distribution.[2][3] Peak tailing is undesirable as it can negatively impact resolution, sensitivity, and the accuracy of quantification.[2][4]
Q2: Why am I observing peak tailing specifically with this compound?
Q3: What are the most common causes of peak tailing?
The most common causes of peak tailing in HPLC can be broadly categorized as follows:
-
Secondary Silanol Interactions: Unwanted interactions between the analyte and active silanol groups on the silica packing material.[1][7][8][9] This is a very common cause for polar compounds like this compound.
-
Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to the analyte existing in both ionized and non-ionized forms, resulting in peak distortion.[1][3]
-
Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to peak tailing.[2][10] A void at the column inlet, caused by the dissolution of the silica packing at high pH, can also be a cause.[3][11]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][10][11]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][2][12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting this compound peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Nudifloside D | 454212-54-5 [amp.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Nudifloside C
Welcome to the technical support center for the mass spectrometric analysis of Nudifloside C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to offer solutions for common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for this compound analysis?
A1: For iridoid glycosides like this compound, electrospray ionization (ESI) is the preferred method. It is generally recommended to start with both positive and negative ion modes to determine which provides better sensitivity and specificity for this compound. Often, for glycosylated compounds, negative mode can offer higher sensitivity.[1]
Q2: I am not seeing any peak for this compound. What are the possible causes?
A2: There are several potential reasons for a complete lack of signal. First, verify the proper functioning of your LC-MS system, including the autosampler and syringe, to ensure the sample is being introduced into the mass spectrometer.[2] Check for any leaks in the system, as this can lead to a loss of sensitivity.[2] Ensure that your sample is properly prepared and that the concentration is appropriate; very dilute samples may not produce a detectable signal.[3] Finally, confirm that the mass spectrometer's detector is functioning correctly.[2]
Q3: The signal intensity for my this compound peak is very low. How can I improve it?
A3: Poor signal intensity can be addressed by several optimization steps.[3] First, ensure your sample concentration is optimal, as overly concentrated samples can cause ion suppression.[3] Experiment with different ionization techniques if available (e.g., APCI), though ESI is generally suitable.[3] Systematically tune and calibrate your mass spectrometer, paying close attention to the ion source, mass analyzer, and detector settings.[3] Optimization of ESI source parameters such as capillary voltage, nebulizer pressure, and drying gas temperature and flow rate is crucial.
Q4: I am observing unexpected peaks or high background noise in my chromatogram. What should I do?
A4: High background noise or the presence of unexpected peaks can often be attributed to contamination.[4] Check the purity of your solvents and reagents, ensuring they are LC-MS grade. Contaminants can also be introduced from the sample matrix or build up in the LC column. Running a solvent blank can help identify if the contamination is from your mobile phase.[4] If the issue persists, cleaning the ion source may be necessary.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
-
Possible Cause: Suboptimal chromatographic conditions.
-
Solution: Review and optimize your HPLC method. Ensure the mobile phase composition and gradient are appropriate for this compound. Check the column's health; it may be degraded or contaminated.
-
-
Possible Cause: Issues with the ion source.
-
Solution: A dirty ion source can lead to poor peak shapes. Follow the manufacturer's protocol for cleaning the ion source components.
-
-
Possible Cause: Inappropriate injection volume or sample solvent.
-
Solution: Overloading the column with too much sample can cause peak broadening. Reduce the injection volume. Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Issue 2: Inconsistent Retention Times
-
Possible Cause: Fluctuations in the LC system.
-
Solution: Unstable flow rates or temperature can lead to shifts in retention time. Ensure the LC pumps are delivering a consistent flow and that the column oven temperature is stable.
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Inaccurately prepared mobile phases or degradation of mobile phase components can alter retention times. Prepare fresh mobile phases and ensure accurate mixing.
-
-
Possible Cause: Column degradation.
-
Solution: Over time, LC columns can degrade, leading to inconsistent performance. Replace the column if it is old or has been subjected to harsh conditions.
-
Issue 3: Inaccurate Mass Measurement
-
Possible Cause: Mass spectrometer requires calibration.
-
Solution: Regular mass calibration is essential for accurate mass determination.[3] Calibrate your instrument according to the manufacturer's recommendations using an appropriate calibration standard.
-
-
Possible Cause: Instrument drift.
-
Solution: Environmental factors or electronic instability can cause the mass accuracy to drift. If you notice a consistent mass error, recalibration is necessary.
-
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters for this compound
This protocol outlines a systematic approach to optimizing the key electrospray ionization source parameters.
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Compound Infusion: Prepare a standard solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode). Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Initial Parameter Settings: Begin with the instrument manufacturer's recommended default settings for your class of compound.
-
Systematic Optimization: While monitoring the signal intensity of the precursor ion for this compound, adjust the following parameters one at a time to find the optimal setting that maximizes the signal:
-
Capillary Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate
-
Drying Gas Temperature
-
-
Collision Energy (for MS/MS): For tandem mass spectrometry, optimize the collision energy to achieve the desired fragmentation pattern and intensity of product ions.
Table 1: Example ESI-MS Parameters for this compound Analysis
| Parameter | Value Range | Optimized Value (Example) |
| Ionization Mode | Positive / Negative | Negative |
| Capillary Voltage | 2000 - 4000 V | 3500 V |
| Nebulizer Pressure | 10 - 50 psi | 35 psi |
| Drying Gas Flow | 4 - 12 L/min | 10 L/min |
| Drying Gas Temp. | 200 - 350 °C | 325 °C |
| Precursor Ion (m/z) | [M-H]⁻ | 541.2285 |
| Collision Energy | 10 - 40 eV | 25 eV |
Note: The molecular formula for this compound is C₂₆H₃₈O₁₂ and the molecular weight is 542.57 g/mol . The exact mass of the [M-H]⁻ ion is calculated from this information.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor MS signal.
References
- 1. 297740-99-9((5R,6S,7S,9S,10R,15S,16E,17S)-16-Ethylidene-7-hydroxy-5,9-dimethyl-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione) | Kuujia.com [pt.kuujia.com]
- 2. Jasminum nudiflorum (Jasminum nudiflorum, Naked Flowered Jasmine, Naked Flowered Jessamine) - Uses, Benefits & Common Names [selinawamucii.com]
- 3. Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
minimizing degradation of Nudifloside C during isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Nudifloside C during the isolation process.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during isolation?
A1: Based on studies of similar iridoid glycosides, the primary factors contributing to the degradation of this compound are likely to be pH, temperature, and exposure to light.[1][2][3] High temperatures, as well as strongly acidic or alkaline conditions, can lead to hydrolysis and other degradation reactions.[1][4]
Q2: At what pH range is this compound expected to be most stable?
A2: While specific data for this compound is limited, related iridoid glycosides show good stability in neutral or slightly acidic conditions. It is advisable to maintain the pH of all solutions between 4 and 6 throughout the isolation process to minimize degradation. Strong alkaline conditions, in particular, have been shown to cause hydrolysis of similar compounds.[1][4]
Q3: What is the recommended temperature for processing and storing samples containing this compound?
A3: To prevent thermal degradation, all extraction and purification steps should be performed at low temperatures.[5] It is recommended to work at or below room temperature (20-25°C) whenever possible. For long-term storage of extracts and purified this compound, temperatures of 4°C or -20°C are advisable.
Q4: How does light exposure affect the stability of this compound?
A4: Exposure to UV light can be detrimental to the stability of many organic molecules, including iridoid glycosides.[3] To minimize photodegradation, it is recommended to work in a dimly lit environment or use amber-colored glassware for all sample handling and storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final isolate. | Degradation during extraction. | - Use a mild extraction solvent (e.g., methanol, ethanol) at a low temperature (e.g., 4°C) with minimal extraction time. - Ensure the pH of the extraction solvent is neutral or slightly acidic. |
| Degradation during solvent evaporation. | - Use a rotary evaporator at a low temperature (e.g., <40°C). - Avoid complete dryness, as this can sometimes lead to degradation. Reconstitute in a suitable solvent immediately. | |
| Degradation during chromatographic purification. | - Use a mobile phase with a neutral or slightly acidic pH. - Avoid using strong acids or bases in the mobile phase. - Perform chromatography at room temperature or in a cold room if possible. | |
| Appearance of unknown peaks in the chromatogram of the purified sample. | Formation of degradation products. | - Review all steps of the isolation protocol and identify any instances of exposure to high temperatures, extreme pH, or prolonged light. - Re-purify the sample using the recommended stable conditions. - Characterize the unknown peaks to understand the degradation pathway. |
| Inconsistent results between batches. | Variability in experimental conditions. | - Standardize all experimental parameters, including solvent pH, temperature, and light exposure. - Document all conditions for each batch to identify potential sources of variation. |
Experimental Protocols
Protocol 1: Low-Temperature Extraction of this compound
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Sample Preparation: Grind the dried plant material to a fine powder.
-
Extraction:
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Macerate the powdered material in 80% methanol at a 1:10 (w/v) ratio.
-
Maintain the extraction mixture at 4°C and stir for 24 hours.
-
Protect the extraction vessel from light by wrapping it in aluminum foil.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature set to 40°C.
-
Store the concentrated extract at -20°C until further purification.
-
Protocol 2: pH-Controlled Chromatographic Purification
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Column Preparation: Pack a C18 reversed-phase chromatography column and equilibrate it with the initial mobile phase (e.g., 95:5 water:acetonitrile, pH adjusted to 6.0 with formic acid).
-
Sample Loading: Dissolve the crude extract in the initial mobile phase and filter it through a 0.45 µm syringe filter before loading it onto the column.
-
Elution: Elute the column with a gradient of increasing acetonitrile in water, maintaining the pH at 6.0 throughout the run.
-
Fraction Collection: Collect fractions and monitor the elution of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Post-Purification: Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure at 40°C. Store the purified compound in a desiccator at 4°C in an amber vial.
Visualizations
Caption: Workflow for the isolation of this compound with optimized conditions to minimize degradation.
Caption: Key environmental factors leading to the degradation of this compound.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grisda.org [grisda.org]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Nudifloside C Analogues
Welcome to the technical support center for the synthesis of Nudifloside C analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound analogues?
A1: A common strategy involves a multi-step process that can be broadly divided into three key stages:
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Synthesis of the C-glycosylflavone core: This typically involves the synthesis of a phloroacetophenone derivative, followed by an O- to C-glycosyl rearrangement to introduce the glucose moiety at the C-6 or C-8 position of the A-ring. Subsequent condensation with a suitably protected benzaldehyde derivative, followed by cyclization, yields the C-glycosylflavone core (e.g., isoorientin or vitexin).
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Selective protection and deprotection: To achieve selective galloylation at the 2''-position of the glucose moiety, a careful protecting group strategy is crucial. This involves protecting the other hydroxyl groups on both the flavonoid core and the sugar residue.
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Galloylation and final deprotection: The free 2''-hydroxyl group is then acylated with a protected galloyl group. Finally, removal of all protecting groups affords the desired this compound analogue.
Q2: I am having trouble with the C-glycosylation step, resulting in a low yield of the desired C-glycoside. What are the potential causes and solutions?
A2: Low yields in C-glycosylation can stem from several factors. One common issue is the regio- and stereoselectivity of the O- to C-glycosyl rearrangement. Here are some troubleshooting tips:
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Reaction Conditions: The choice of Lewis acid and solvent can significantly impact the outcome. Experiment with different Lewis acids (e.g., BF₃·OEt₂, TMSOTf) and solvents to optimize the reaction.
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Protecting Groups: The nature of the protecting groups on the glycosyl donor can influence its reactivity and the stereochemical outcome. Benzyl ethers are commonly used for their stability.
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Substrate Purity: Ensure that the starting phloroacetophenone derivative and the glycosyl donor are of high purity, as impurities can interfere with the reaction.
Q3: How can I control the regioselectivity of glycosylation to favor the 6-C-glycoside (isoorientin type) over the 8-C-glycoside (orientin type)?
A3: Achieving high regioselectivity in C-glycosylation can be challenging. The ratio of 6-C to 8-C isomers is often influenced by steric and electronic factors. Hydrogenolysis of a benzyl protecting group at a specific position on the phloroacetophenone precursor has been used to direct the glycosylation to the desired position.
Q4: What is a suitable protecting group strategy for the selective galloylation of the 2''-hydroxyl group?
A4: A robust protecting group strategy is essential. Here is a possible approach:
-
Protection of the flavonoid core: The phenolic hydroxyl groups of the flavonoid can be protected as benzyl ethers (Bn).
-
Selective protection of the glucose moiety: The hydroxyl groups of the glucose unit can be selectively protected. For instance, a 4'',6''-O-benzylidene acetal can protect these two hydroxyls. The remaining 3''-hydroxyl can be protected with a sterically demanding group like tert-butyldimethylsilyl (TBDMS) to direct acylation to the 2''-position.
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Galloylation: The exposed 2''-hydroxyl group can then be reacted with a protected galloyl chloride or another activated gallic acid derivative.
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Deprotection: The protecting groups are then removed in a specific order. For example, the silyl group can be removed with a fluoride source (e.g., TBAF), the benzylidene acetal under acidic conditions, and finally, the benzyl ethers by hydrogenolysis.
Q5: During the deprotection of benzyl groups by hydrogenolysis, I am observing decomposition of the flavonoid core. How can I prevent this?
A5: Flavonoids can be sensitive to prolonged hydrogenolysis conditions. To minimize degradation:
-
Catalyst: Use a less active catalyst or a lower loading of Pd/C.
-
Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.
-
Solvent: The choice of solvent can be critical. A mixture of solvents, such as THF/MeOH, can sometimes improve the outcome.
-
Alternative Deprotection: If hydrogenolysis consistently leads to degradation, consider alternative deprotection methods for benzyl groups if compatible with other functional groups present.
Troubleshooting Guides
Glycosylation Step
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no reaction | Inactive glycosyl donor or acceptor. | Check the quality and purity of starting materials. Ensure anhydrous reaction conditions. |
| Insufficient activation of the glycosyl donor. | Increase the amount of Lewis acid or try a more potent activator. | |
| Formation of anomeric mixtures (α/β isomers) | Lack of stereocontrol in the glycosylation reaction. | The use of a participating protecting group (e.g., an acetyl group) at the C-2 position of the glycosyl donor can favor the formation of the 1,2-trans product. For 1,2-cis glycosides, non-participating groups (e.g., benzyl ethers) are used, but this often leads to mixtures. Solvent choice can also influence the anomeric ratio.[1] |
| Formation of O-glycoside instead of C-glycoside | Reaction conditions favor O-glycosylation. | Ensure the use of appropriate conditions for the O- to C-glycosyl rearrangement, which typically requires a strong Lewis acid. |
Protecting Group Manipulation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete protection of hydroxyl groups | Insufficient reagent or reaction time. | Use a slight excess of the protecting group reagent and monitor the reaction by TLC until completion. |
| Steric hindrance around a specific hydroxyl group. | Use a less sterically hindered protecting group or a more reactive reagent. | |
| Premature deprotection of a protecting group | Lability of the protecting group to the reaction conditions. | Choose a more robust protecting group for that specific step. Ensure that the reaction conditions are compatible with all protecting groups present in the molecule. |
| Side reactions during deprotection | Harsh deprotection conditions. | Use milder deprotection reagents or conditions. For example, for acid-labile groups, use a weaker acid or a shorter reaction time. |
| Incompatible functional groups present. | Ensure the deprotection method is chemoselective for the target protecting group. |
Purification of Final Product
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in separating the desired product from byproducts | Similar polarity of the product and impurities. | Use high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a carefully optimized gradient elution.[2][3] |
| Co-elution of isomers. | Preparative HPLC or other high-resolution chromatographic techniques like high-speed counter-current chromatography (HSCCC) may be necessary.[2] | |
| Low recovery after purification | Adsorption of the product onto the stationary phase. | Use a different stationary phase or add a modifier to the mobile phase to reduce adsorption. |
| Decomposition of the product during purification. | Ensure the purification is carried out quickly and at a low temperature if the compound is sensitive. Use buffered mobile phases if the compound is pH-sensitive. |
Experimental Protocols
General Protocol for C-Glycosylation (O- to C-Rearrangement)
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To a solution of the per-benzylated glycosyl donor (1.2 equiv) and the phloroacetophenone acceptor (1.0 equiv) in anhydrous dichloromethane (DCM) at -20 °C under an inert atmosphere, add BF₃·OEt₂ (2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to 0 °C and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
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Extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired C-glycoside.
General Protocol for Selective Galloylation
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To a solution of the selectively protected C-glycosylflavone (1.0 equiv) and tri-O-benzylgalloyl chloride (1.5 equiv) in anhydrous pyridine at 0 °C, stir the mixture under an inert atmosphere.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate.
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Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
General Protocol for Final Deprotection (Hydrogenolysis)
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To a solution of the fully protected this compound analogue in a mixture of THF and MeOH (1:1), add Pd/C (10% w/w).
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Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
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Monitor the reaction by HPLC. The reaction time can vary from a few hours to overnight.
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Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with MeOH.
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Concentrate the filtrate under reduced pressure.
-
Purify the final product by preparative HPLC to yield the pure this compound analogue.
Data Presentation
Table 1: Optimization of Glycosylation Reaction Conditions
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | -20 to 0 | 3 | 65 | 1:3 |
| 2 | TMSOTf | CH₂Cl₂ | -40 to 0 | 2 | 72 | 1:5 |
| 3 | BF₃·OEt₂ | Toluene | 0 | 4 | 58 | 1:2 |
| 4 | SnCl₄ | CH₂Cl₂ | -78 to -40 | 5 | 45 | 1:4 |
| 5 | TMSOTf | Acetonitrile | -40 to 0 | 2.5 | 68 | >1:10 |
Note: This table presents hypothetical data for illustrative purposes based on typical optimization studies for glycosylation reactions.[4][5][6][7]
Visualizations
Caption: General synthetic workflow for this compound analogues.
Caption: Troubleshooting logic for low-yield C-glycosylation reactions.
Caption: Protecting group strategy for selective 2''-O-galloylation.
References
- 1. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the glycosylation site of flavonoid monoglucosides by metal complexation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and antioxidant activity of galloyl flavonol glycosides from the seashore plant, Pemphis acidula - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Nudifloside C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Nudifloside C.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: While specific data for this compound is limited, similar phenylpropanoid glycosides, such as Angoroside C, exhibit very low oral bioavailability, around 2.1%.[1][2] This is often attributed to several factors common to many natural compounds and drugs classified under the Biopharmaceutics Classification System (BCS) as Class II or IV. The primary challenges include poor aqueous solubility, which limits the dissolution rate in gastrointestinal fluids, and low permeability across the intestinal epithelium.[3][4] For a drug to be absorbed, it must first dissolve in the gut and then permeate the intestinal wall to enter the bloodstream.[3][5]
Q2: What are the first steps in evaluating the bioavailability of my this compound formulation?
A2: The initial step is to conduct a pharmacokinetic study in an animal model, typically rats. This involves administering your formulation and a control (e.g., a simple suspension of this compound) and measuring the concentration of the compound in the blood plasma over time.[6] Key parameters to determine are the Area Under the Curve (AUC), maximum plasma concentration (Cmax), and the time to reach maximum concentration (Tmax).[6] To calculate absolute bioavailability, an intravenous (IV) administration group is required as a reference, as IV administration provides 100% bioavailability.[2][7]
Q3: How can I overcome the poor solubility of this compound?
A3: Enhancing solubility is a critical step to improving bioavailability.[3] Several techniques can be employed:
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Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range increases the surface area of the compound, which can significantly improve its dissolution rate and saturation solubility.[3][5][8] This can be achieved through methods like wet milling or high-pressure homogenization to create a nanosuspension.[8][9]
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Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix. Techniques to prepare solid dispersions include spray drying, freeze-drying, and hot-melt extrusion.[3]
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Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes, nanostructured lipid carriers (NLCs), or self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility and enhance absorption.[4][7][10] These carriers can protect the drug from degradation in the GI tract and may facilitate absorption via the lymphatic pathway, bypassing first-pass metabolism in the liver.[7]
Troubleshooting Guides
Issue 1: Inconsistent or low drug loading in my nanoparticle formulation.
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Possible Cause: The physicochemical properties of this compound may not be compatible with the selected lipid or polymer matrix. The ratio of drug to carrier may also be suboptimal.
-
Troubleshooting Steps:
-
Screen Different Carriers: Test a variety of lipids or polymers with different properties (e.g., hydrophobicity, charge) to find one with better affinity for this compound.
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Optimize Drug-to-Carrier Ratio: Experiment with different ratios of this compound to the carrier material. High drug loading isn't always possible and can sometimes compromise the stability of the nanoparticle.[10]
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Modify the Preparation Method: Adjust parameters in your formulation process. For example, in a hot homogenization method for NLCs, try altering the homogenization speed, pressure, or temperature.[7] For liposomes, techniques like the film hydration method or reverse-phase evaporation can be optimized.[10]
-
Issue 2: My novel formulation shows good in vitro dissolution but does not translate to improved in vivo bioavailability.
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Possible Cause: This indicates that poor dissolution may not be the only barrier. Low intestinal permeability or significant first-pass metabolism could be the rate-limiting factors. The gastrointestinal mucus layer can also act as a barrier to nanoparticles.[11]
-
Troubleshooting Steps:
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Evaluate Permeability: Use an in vitro model like the Caco-2 cell monolayer assay to assess the intestinal permeability of your formulation.
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Incorporate Permeation Enhancers: Consider adding safe and approved permeation enhancers to your formulation.
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Surface Modification of Nanoparticles: Modify the surface of your nanoparticles with mucoadhesive or mucus-penetrating polymers (e.g., coating with polyethylene glycol - PEG) to overcome the mucus barrier.
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Investigate Lymphatic Uptake: For lipid-based formulations, assess the potential for lymphatic transport, which can help the drug bypass the liver and avoid extensive first-pass metabolism.[7]
-
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized for clear comparison. The tables below show example data from studies on other poorly soluble compounds to illustrate effective presentation.
Table 1: Pharmacokinetic Parameters of Angoroside C in Rats[1]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (min·mg/mL) | Absolute Bioavailability (F) |
| Oral | 100 | 473.5 ± 77.6 | 15 | 812.0 ± 216.1 | 2.1% |
| Intravenous | 5 | - | - | 1901.3 ± 469.9 | 100% |
Table 2: Comparative Pharmacokinetic Parameters of Furosemide Formulations in Rats[12]
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀→₂₄ (µg·h/mL) | Relative Bioavailability |
| Pure Drug Suspension | 0.48 | 2.0 | 2.85 | 100% |
| Nanosuspension | 0.77 | 1.5 | 4.07 | 138% |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension via Precipitation-Ultrasonication
This protocol is adapted from a method for preparing furosemide nanosuspensions.[12]
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Dissolve the Drug: Dissolve an accurately weighed amount of this compound in a suitable organic solvent (e.g., ethanol or acetone) to create the organic phase.
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Prepare the Stabilizer Solution: Dissolve a steric stabilizer, such as polyvinyl acetate or Poloxamer 407, in deionized water to create the aqueous phase.
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Precipitation: Inject the organic phase containing this compound into the aqueous stabilizer solution under constant magnetic stirring. The drug will precipitate out as fine particles due to solvent-antisolvent interaction.
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Ultrasonication: Immediately subject the resulting suspension to high-power probe ultrasonication for 15-30 minutes in an ice bath to prevent overheating. This process breaks down the precipitated particles into the nano-size range.
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Solvent Removal: Remove the organic solvent from the nanosuspension using a rotary evaporator under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol is a generalized procedure based on pharmacokinetic studies.[1][7]
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats (200-250g) for at least one week under controlled conditions (25±2°C, 12h light/dark cycle).
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Group Allocation: Randomly divide the rats into groups (n=5 or 6 per group).
-
Group 1 (Control): Oral administration of this compound suspended in 0.5% carboxymethyl cellulose (CMC) solution.
-
Group 2 (Test): Oral administration of the developed this compound nano-formulation at the same dose.
-
Group 3 (IV Reference): Intravenous administration of this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein for absolute bioavailability calculation.
-
-
Dosing: Administer the formulations accurately based on the body weight of each rat.
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters like AUC, Cmax, Tmax, and half-life (t½) from the plasma concentration-time data. Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: Key physiological barriers affecting the oral bioavailability of a compound.
Caption: Experimental workflow for enhancing and evaluating bioavailability.
Caption: Signaling pathway for a nano-carrier overcoming absorption barriers.
References
- 1. Frontiers | Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Aspects of Nanoparticle-in-Matrix Drug Delivery Systems for Oral/Buccal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of cannabidiol oral bioavailability through the development of nanostructured lipid carriers: In vitro and in vivo evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanosuspension-Based Drug Delivery Systems for Topical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in Nudifloside C Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Nudifloside C.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of this compound bioanalysis?
A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting endogenous or exogenous components from the biological sample (e.g., plasma, urine).[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometer's signal response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: What are the common causes of matrix effects in LC-MS/MS bioanalysis?
A2: Matrix effects are primarily caused by components in the biological sample that co-elute with this compound.[1] The most common culprits are phospholipids from cell membranes, but other substances like salts, proteins, and anticoagulants can also contribute.[1][2] The type of ionization source used can also influence the susceptibility to matrix effects, with electrospray ionization (ESI) being more prone to these effects than atmospheric pressure chemical ionization (APCI).[2][4]
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted biological sample.[1][3] Any fluctuation in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.[1]
-
Quantitative Assessment (Post-Extraction Spike): This is the more common approach. It involves comparing the peak area of this compound in a blank, extracted matrix that has been spiked with the analyte to the peak area of this compound in a neat solution (e.g., mobile phase).[3][4] A significant difference between these two responses indicates a matrix effect.[3]
Q4: What is an acceptable level of matrix effect?
A4: Ideally, the matrix factor (the ratio of the analyte peak area in the presence of matrix to the peak area in the absence of matrix) should be between 0.8 and 1.2.[1] The coefficient of variation (%CV) of the matrix factor across different lots of the biological matrix should be less than 15%. This ensures that the effect is consistent and does not compromise the integrity of the results.
Troubleshooting Guide
Problem 1: I'm observing significant ion suppression for this compound.
-
Question: My signal for this compound is much lower in plasma samples compared to the standard solution. What steps can I take to mitigate this?
-
Answer: Ion suppression is a common challenge. Here are several strategies to address it:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components.[2][4] If you are using a simple protein precipitation method, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][4]
-
Optimize Chromatography: Modifying your chromatographic conditions can help separate this compound from the interfering matrix components.[2] Try a different analytical column, adjust the mobile phase composition, or modify the gradient to improve resolution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[3][4] Since it has nearly identical chemical and physical properties to this compound, it will experience the same degree of ion suppression, allowing for accurate quantification.[4]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample with a clean solvent can reduce the concentration of matrix components and thereby lessen their impact.[3]
-
Problem 2: My results for this compound are not reproducible across different plasma lots.
-
Question: I'm seeing high variability in my quality control (QC) samples prepared in different batches of plasma. Could this be a matrix effect?
-
Answer: Yes, high variability between different sources of a biological matrix is a classic sign of inconsistent matrix effects. To address this:
-
Evaluate Matrix Effect in Multiple Lots: During method validation, it is crucial to assess the matrix effect in at least six different lots of the biological matrix.[1] This will help you understand the variability of the effect.
-
Enhance Sample Preparation: As with ion suppression, a more rigorous sample cleanup method like SPE can help to normalize the matrix effect across different lots by more effectively removing the variable interfering components.
-
Employ a Co-eluting Analog Internal Standard: If a SIL-IS is not available, a structural analog that co-elutes with this compound can help to compensate for some of the variability. However, a SIL-IS is strongly preferred.[1]
-
Problem 3: I am seeing ion enhancement for this compound.
-
Question: The peak area for this compound is unexpectedly higher in my biological samples than in my standards. What could be causing this?
-
Answer: Ion enhancement, while less common than suppression, can also lead to inaccurate results.[2] The troubleshooting steps are similar to those for ion suppression:
-
Confirm with Post-Column Infusion: Use the post-column infusion technique to confirm that you are indeed observing enhancement at the retention time of this compound.
-
Refine Sample Cleanup and Chromatography: The goal is to separate this compound from the co-eluting compounds that are enhancing its ionization. Experiment with different SPE sorbents or chromatographic conditions.
-
Check for Contamination: Ensure that there is no contamination in your blank matrix or reagents that could be contributing to the enhanced signal.
-
Experimental Protocols and Data Presentation
Quantitative Data Summary
The following table presents example data for a matrix effect assessment of this compound. This can be used as a template for presenting your own experimental results.
| Analyte | Matrix Lot | Peak Area (Post-Spike) | Peak Area (Neat Solution) | Matrix Factor (MF) | %CV of MF |
| This compound | 1 | 85,670 | 102,345 | 0.84 | |
| 2 | 89,123 | 102,345 | 0.87 | ||
| 3 | 82,456 | 102,345 | 0.81 | 3.5% | |
| 4 | 86,987 | 102,345 | 0.85 | ||
| 5 | 90,543 | 102,345 | 0.88 | ||
| 6 | 84,321 | 102,345 | 0.82 | ||
| SIL-IS | 1 | 154,321 | 158,765 | 0.97 | |
| 2 | 157,654 | 158,765 | 0.99 | ||
| 3 | 152,987 | 158,765 | 0.96 | 1.4% | |
| 4 | 155,432 | 158,765 | 0.98 | ||
| 5 | 158,123 | 158,765 | 1.00 | ||
| 6 | 153,654 | 158,765 | 0.97 |
Experimental Workflow for Matrix Effect Assessment
Detailed Methodologies
1. Sample Preparation: Protein Precipitation (PPT)
This is a rapid but less selective method for sample cleanup.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
-
Vortex and inject into the LC-MS/MS system.
2. Sample Preparation: Solid-Phase Extraction (SPE)
This method provides a cleaner sample extract compared to PPT.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-treated with 100 µL of 4% phosphoric acid in water).
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
3. LC-MS/MS Analytical Method
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization characteristics of this compound.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its internal standard.
4. Matrix Effect Assessment Protocol (Post-Extraction Spike)
-
Prepare Blank Extracts: Extract at least six different lots of blank biological matrix using your validated sample preparation method.
-
Prepare Neat Solutions: Prepare a solution of this compound and the internal standard in the reconstitution solvent at a concentration that will produce a response similar to the extracted samples.
-
Spike the Blank Extracts: After the final evaporation step and before reconstitution, spike the dried extracts from each of the six lots with the same amount of this compound and internal standard as in the neat solution. Then, reconstitute.
-
Analyze Samples: Inject the neat solutions and the post-spiked extracts into the LC-MS/MS system.
-
Calculate the Matrix Factor:
-
Matrix Factor (MF) = (Peak Area in Post-Spiked Extract) / (Peak Area in Neat Solution)
-
Calculate the MF for this compound and the internal standard for each lot.
-
Calculate the mean MF and the coefficient of variation (%CV) across all lots.
-
References
Technical Support Center: Chromatographic Resolution of Nudifloside C
Welcome to the technical support center for the chromatographic analysis of Nudifloside C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the separation and purification of this secoiridoid glucoside.
Troubleshooting Guide: Improving this compound Resolution
This guide addresses common issues observed during the chromatographic analysis of this compound, providing potential causes and systematic solutions.
Q1: Why is my this compound peak showing significant tailing?
A1: Peak tailing for this compound, a complex glycoside, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Potential Cause 1: Silanol Interactions. Residual silanol groups on the surface of silica-based C18 columns can interact with the polar hydroxyl groups of the sugar moieties in this compound, leading to peak tailing.
-
Solution:
-
Mobile Phase Modification: Add a competitive agent to the mobile phase to block the active silanol sites. A low concentration of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) can suppress the ionization of silanols.
-
Column Selection: Employ an end-capped column or a column with a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity.
-
-
-
Potential Cause 2: Metal Contamination. Trace metal ions in the HPLC system (e.g., from frits, tubing, or the stationary phase) can chelate with this compound, causing tailing.
-
Solution:
-
Use of Additives: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration in the mobile phase.
-
Inert System: If possible, utilize an HPLC system with bio-inert components.
-
-
-
Potential Cause 3: Column Overload. Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to peak distortion.
-
Solution:
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure the analyte amount is within the column's linear range.
-
-
Q2: I am seeing broad peaks for this compound, resulting in poor resolution. What can I do?
A2: Broad peaks can stem from several factors, from instrumental setup to method parameters.
-
Potential Cause 1: Extra-Column Volume. Excessive volume in the tubing, injector, or detector cell can lead to band broadening.
-
Solution:
-
Optimize Tubing: Use tubing with a smaller internal diameter and shorter length where possible.
-
Check Connections: Ensure all fittings are properly made to minimize dead volume.
-
-
-
Potential Cause 2: Inappropriate Mobile Phase Strength. If the mobile phase is too strong, the analyte will elute too quickly with insufficient interaction with the stationary phase. If it's too weak, retention times will be long, leading to band diffusion.
-
Solution:
-
Optimize Gradient/Isocratic Conditions: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. For complex samples containing this compound and related compounds, a gradient elution is often necessary to achieve optimal separation.
-
-
-
Potential Cause 3: Low Column Temperature. Lower temperatures increase mobile phase viscosity and can slow down mass transfer, resulting in broader peaks.
-
Solution:
-
Increase Column Temperature: Operating at a slightly elevated temperature (e.g., 30-40°C) can improve peak efficiency. However, be mindful of the thermal stability of this compound.
-
-
Q3: How can I improve the separation between this compound and its closely eluting impurities or related compounds?
A3: Achieving baseline resolution between structurally similar compounds like secoiridoid glucosides requires careful optimization of chromatographic selectivity.
-
Potential Cause 1: Suboptimal Mobile Phase Composition. The choice of organic modifier and additives can significantly impact selectivity.
-
Solution:
-
Solvent Selection: Try switching the organic modifier from acetonitrile to methanol, or vice versa. These solvents offer different selectivities for polar compounds.
-
pH Adjustment: If this compound or co-eluting compounds have ionizable groups, adjusting the pH of the mobile phase can alter their retention behavior and improve separation.
-
-
-
Potential Cause 2: Inadequate Stationary Phase Chemistry. A standard C18 column may not provide sufficient selectivity for complex glycosides.
-
Solution:
-
Alternative Stationary Phases: Explore columns with different selectivities, such as phenyl-hexyl, cyano, or embedded polar group phases.
-
-
-
Potential Cause 3: Insufficient Column Efficiency. A column with a lower plate count will result in broader peaks and poorer resolution.
-
Solution:
-
Column Particle Size: Use a column with smaller particles (e.g., 3 µm or sub-2 µm) to increase efficiency. Be aware that this will increase backpressure.
-
Column Length: A longer column will provide more theoretical plates and potentially better resolution, but will also increase analysis time.
-
-
Frequently Asked Questions (FAQs)
Q: What is a typical starting HPLC method for this compound analysis?
A: A good starting point for method development for this compound, based on its properties as a secoiridoid glycoside, would be a reversed-phase method.
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV, wavelength to be determined by UV scan (likely in the 230-280 nm range) |
| Injection Vol. | 10 µL |
Q: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation of this compound?
A: Acetonitrile and methanol have different properties that can impact the resolution of glycosides.
| Solvent | Properties & Impact on Glycoside Separation |
| Acetonitrile | Lower viscosity, leading to lower backpressure and better efficiency. Generally provides sharper peaks. |
| Methanol | Higher viscosity. Can offer different selectivity due to its protic nature, which can be beneficial for separating structurally similar compounds. |
It is recommended to screen both solvents during method development to determine which provides the best selectivity for this compound and its impurities.
Q: What are the key parameters to validate for an HPLC method for this compound quantification?
A: According to ICH guidelines, the following parameters should be validated for a quantitative HPLC method:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve in a known volume of methanol or a mixture of mobile phase A and B to obtain a stock solution.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations.
-
-
Sample Preparation:
-
For plant extracts, perform a suitable extraction (e.g., with methanol or ethanol) followed by filtration through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in the FAQ section as a starting point.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Monitor the chromatogram at the predetermined wavelength.
-
Visualizations
Caption: A general experimental workflow for the HPLC analysis of this compound.
Caption: A logical troubleshooting workflow for improving this compound peak resolution.
Validation & Comparative
Confirming the Structure of Nudifloside C: A Comparative Guide to 2D NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of natural products is a cornerstone of drug discovery and development. For complex molecules like Nudifloside C, an iridoid glucoside, one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy often provides insufficient data for an unambiguous assignment. Two-dimensional (2D) NMR techniques are indispensable for mapping the intricate network of proton and carbon connectivities, thereby confirming the precise molecular architecture.
This guide provides a comparative framework for confirming the structure of this compound using a suite of 2D NMR experiments. Due to the absence of publicly available 2D NMR data specifically for this compound, this guide utilizes data from a structurally related iridoid glucoside, Loganin, as a practical exemplar. This comparative approach illustrates the methodology that would be applied to this compound.
Comparative 2D NMR Data of a Representative Iridoid Glucoside (Loganin)
The following table summarizes the key 1D and 2D NMR data for Loganin, which serves as our comparative model. The correlations observed in COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for assembling the molecular fragments and establishing the final structure.
| Position | δH (ppm), Mult. (J in Hz) | δC (ppm) | COSY Correlations (1H-1H) | HSQC Correlations (1H-13C) | HMBC Correlations (1H-13C) |
| 1 | 5.25, d (4.0) | 94.2 | H-9 | C-1 | C-3, C-5, C-8, C-9 |
| 3 | 7.45, s | 151.8 | - | C-3 | C-1, C-4, C-5, C-11 |
| 4 | - | 112.5 | - | - | - |
| 5 | 3.05, m | 31.5 | H-9 | C-5 | C-1, C-4, C-6, C-7, C-9 |
| 6 | 4.20, m | 78.9 | H-7 | C-6 | C-5, C-7, C-8 |
| 7 | 1.90, m | 45.8 | H-6, H-8 | C-7 | C-5, C-6, C-8, C-9 |
| 8 | 1.15, d (7.0) | 16.5 | H-7 | C-8 | C-6, C-7, C-9 |
| 9 | 2.10, m | 46.2 | H-1, H-5 | C-9 | C-1, C-5, C-7, C-8 |
| 10 | 1.12, d (7.0) | 13.2 | H-8 | C-10 | C-7, C-8, C-9 |
| 11 | - | 168.5 | - | - | - |
| OMe | 3.70, s | 51.5 | - | OMe | C-11 |
| 1' | 4.65, d (8.0) | 99.8 | H-2' | C-1' | C-1, C-2', C-6' |
| 2' | 3.20, m | 74.5 | H-1', H-3' | C-2' | C-1', C-3' |
| 3' | 3.35, m | 77.8 | H-2', H-4' | C-3' | C-2', C-4' |
| 4' | 3.30, m | 71.3 | H-3', H-5' | C-4' | C-3', C-5' |
| 5' | 3.25, m | 78.1 | H-4', H-6' | C-5' | C-4', C-6' |
| 6'a | 3.85, dd (12.0, 2.0) | 62.5 | H-5', H-6'b | C-6' | C-5' |
| 6'b | 3.65, dd (12.0, 5.5) | H-5', H-6'a |
Experimental Protocols for 2D NMR Analysis
To obtain the data necessary for structural confirmation, a series of 2D NMR experiments are conducted. The following provides a general methodology.
Sample Preparation: Approximately 5-10 mg of the purified compound (e.g., this compound) is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6, or D2O). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak. The solution is then transferred to a 5 mm NMR tube.
Instrumentation: All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
1. 1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: Standard COSY or DQF-COSY (Double Quantum Filtered COSY for better resolution of singlets).
-
Spectral Width: Typically 10-12 ppm in both dimensions.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4-8 per increment.
2. 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond C-H correlation).
-
Pulse Program: Standard HSQC with gradient selection.
-
1H Spectral Width: 10-12 ppm.
-
13C Spectral Width: 160-200 ppm.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8-16 per increment.
-
One-bond coupling constant (1JCH): Optimized to ~145 Hz.
3. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). This is crucial for connecting different molecular fragments.
-
Pulse Program: Standard HMBC with gradient selection.
-
1H Spectral Width: 10-12 ppm.
-
13C Spectral Width: 160-200 ppm.
-
Data Points: 2048 (F2) x 512 (F1).
-
Number of Scans: 16-32 per increment.
-
Long-range coupling constant (nJCH): Optimized to 8-10 Hz.
Workflow for Structural Confirmation
The process of confirming the structure of this compound using 2D NMR data follows a logical progression. The following diagram illustrates this workflow, starting from the initial 1D spectra and integrating the information from the various 2D experiments to build the final molecular structure.
By systematically analyzing the correlations from each of these 2D NMR experiments, researchers can piece together the molecular puzzle. The COSY spectrum reveals the proton-proton networks within individual spin systems, such as the glucose moiety and the iridoid core. The HSQC spectrum then links these protons to their directly attached carbons. Finally, the HMBC spectrum provides the crucial long-range correlations that connect these fragments, confirming the overall carbon skeleton and the points of attachment of substituents, such as the glucose unit to the iridoid aglycone. This comprehensive approach provides the high level of confidence required for the structural confirmation of complex natural products like this compound.
A Comparative Analysis of the Bioactivity of Nudifloside C and Structurally Related Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
Nudifloside C, an iridoid glycoside identified from Jasminum nudiflorum, belongs to a class of bicyclic monoterpenes recognized for their diverse and potent biological activities. While specific quantitative data on the bioactivity of this compound remains limited in publicly accessible literature, a comparative analysis with its structural analogs from the Jasminum and Callicarpa genera provides valuable insights into its potential therapeutic applications. This guide synthesizes available experimental data on the anti-inflammatory, anticancer, and antioxidant properties of this compound's structural relatives, offering a framework for future research and drug discovery initiatives.
Structural Comparison
This compound (CAS 297740-99-9) possesses the molecular formula C₂₆H₃₈O₁₂. Its core structure is a complex iridoid glycoside. Structurally similar compounds include other iridoid and secoiridoid glucosides found in the Jasminum and Callicarpa species, such as Nudifloside and Nudifloside B. These compounds share the fundamental iridoid skeleton but differ in their substitution patterns and glycosidic linkages, which can significantly influence their biological activity.
Comparative Bioactivity Data
The following table summarizes the available quantitative bioactivity data for compounds structurally similar to this compound. It is important to note the absence of specific data for this compound, highlighting a significant area for future investigation.
| Compound Name/Class | Source Organism | Bioactivity | Assay | Results (IC₅₀ or other metrics) | Reference |
| Iridoid Glycosides | Callicarpa nudiflora | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-induced RAW 264.7 cells | IC₅₀ values ranging from 0.64 to 38.72 μM | [1] |
| Nudifloside | Callicarpa nudiflora | Anticancer | Cytotoxicity against Chronic Myelogenous Leukemia (K562) cells | IC₅₀: 20.7 mg/mL | [2] |
| Linearoside | Callicarpa nudiflora | Anticancer | Cytotoxicity against Chronic Myelogenous Leukemia (K562) cells | IC₅₀: 36.0 mg/mL | [2] |
| Callicoside A | Callicarpa nudiflora | Hepatoprotective | D-galactosamine-induced toxicity in WB-F344 rat hepatic epithelial stem-like cells | Pronounced protective activity | [3] |
| Callicoside C | Callicarpa nudiflora | Hepatoprotective | D-galactosamine-induced toxicity in WB-F344 rat hepatic epithelial stem-like cells | Pronounced protective activity | [4] |
| Jasnervosides A, B, D | Jasminum nervosum | Antioxidant | DPPH Radical Scavenging Assay | Potent activity | [5] |
| Jasnervosides B, C | Jasminum nervosum | Anti-inflammatory | Inhibition of LPS-induced TNF-α and IL-1β production in BV2 cells | Good activity | [5] |
| Iridoid Glycosides | Jasminum officinale | Anti-inflammatory | Egg albumin denaturation assay | IC₅₀: 66.00 ± 1.84 µg/mL | [6] |
| Iridoid Glycosides | Jasminum officinale | Antioxidant | DPPH Scavenging Assay | IC₅₀: 33.845 ± 1.09 μg/mL | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures relevant to the bioactivities of this compound and its analogs, the following diagrams are provided.
Caption: Putative anti-inflammatory signaling pathway of iridoid glycosides.
Caption: Experimental workflow for in vitro anticancer cytotoxicity assay (MTT).
Caption: Workflow for DPPH radical scavenging antioxidant assay.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to facilitate the replication and validation of these findings.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) are mixed and incubated for 10 minutes at room temperature.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.
Anticancer Activity: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells (e.g., K562) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Reaction Setup: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Incubation: Various concentrations of the test compound are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Conclusion and Future Directions
The comparative analysis of compounds structurally related to this compound strongly suggests its potential as a bioactive agent with anti-inflammatory, anticancer, and antioxidant properties. The potent activities observed for other iridoid glycosides from Callicarpa and Jasminum species provide a compelling rationale for the targeted investigation of this compound.
Future research should prioritize the isolation or synthesis of sufficient quantities of this compound to enable comprehensive in vitro and in vivo bioactivity screening. Determining its specific IC₅₀ values in a range of inflammatory, cancer, and oxidative stress models will be crucial for establishing its therapeutic potential. Furthermore, elucidation of its precise mechanisms of action at the molecular level will pave the way for its development as a novel therapeutic lead. The data and protocols presented in this guide serve as a foundational resource to stimulate and direct these future research endeavors.
References
- 1. Iridoid Glycosides and Flavonoids Isolated from the Twigs and Leaves of Callicarpa nudiflora and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatoprotective iridoid glucosides from Callicarpa nudiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two new iridoid glycosides from the leaves of Callicarpa nudiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and anti-inflammatory caffeoyl phenylpropanoid and secoiridoid glycosides from Jasminum nervosum stems, a Chinese folk medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoglycemic and antioxidant activities of Jasminum officinale L. with identification and characterization of phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for the Quantification of Nudifloside C
A Hypothetical Analysis of a Quercetin Glycoside
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information on "Nudifloside C" is exceptionally scarce in publicly available scientific literature. To fulfill the structural requirements of this guide, we have postulated a hypothetical structure for this compound as a common flavonoid glycoside, specifically Quercetin-3-O-rutinoside (Rutin). The following comparison is therefore based on established analytical methods for Rutin, a well-characterized and structurally relevant compound. This approach allows for a detailed and data-supported comparison of analytical techniques applicable to this class of molecules.
Introduction to this compound and the Importance of its Quantification
This compound, for the purpose of this guide, is considered a flavonoid glycoside with a core quercetin structure. Flavonoid glycosides are a broad class of secondary metabolites in plants and are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects[1][2]. Accurate and precise quantification of these compounds is crucial for quality control of raw materials, standardization of herbal products, pharmacokinetic studies, and understanding their mechanism of action.
This guide provides a comparative overview of four common analytical techniques for the quantification of a flavonoid glycoside like our hypothetical this compound (Rutin): High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of the four compared methods for the analysis of a flavonoid glycoside.
Data Presentation
| Parameter | Method A: HPLC-DAD | Method B: UPLC-MS/MS | Method C: HPTLC | Method D: Capillary Electrophoresis |
| Linearity Range | 2-180 µg/mL[3][4] | 1-50 ng/mL[5] | 100-800 ng/band[6] | 0.1-1.2 mg/mL[7] |
| Correlation Coefficient (r²) | > 0.995[3][4] | > 0.995[5] | > 0.999[8] | Not Specified |
| Limit of Detection (LOD) | 0.0031 - 6.36 µg/mL[3][9] | 0.3 ng/mL[5] | 1.33 µg/mL[10] | 55.67 ng/mL[11] |
| Limit of Quantification (LOQ) | 0.0093 - 19.28 µg/mL[3][9] | 1 ng/mL[5] | 4.0 µg/mL[10] | Not Specified |
| Accuracy (% Recovery) | 96 - 100.8%[3] | 100.4 - 101%[5] | 99.14 - 99.60%[8] | 103.6% |
| Precision (%RSD) | < 2%[8][10] | < 0.7%[5] | < 2%[8] | < 10.5% |
| Analysis Time | ~15-30 min | ~5-10 min | ~20-30 min per plate | ~10-20 min |
| Selectivity | Good | Excellent | Moderate to Good | Good |
| Cost | Moderate | High | Low | Moderate |
Experimental Protocols
Method A: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the routine analysis of flavonoid glycosides due to its robustness and good performance.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and 0.1% phosphoric acid in water[10].
-
Flow Rate: 1.0 mL/min[9].
-
Column Temperature: 30°C[4].
-
Detection Wavelength: 255 nm[10].
-
Injection Volume: 20 µL.
Sample Preparation:
-
Extract the plant material with a suitable solvent (e.g., 80% methanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Assessed by injecting a series of standard solutions of at least five different concentrations.
-
Accuracy: Determined by the standard addition method, with recovery calculated at three different concentration levels.
-
Precision: Evaluated by analyzing six replicate injections of a standard solution on the same day (intra-day) and on three different days (inter-day).
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water[12].
-
Flow Rate: 0.4 mL/min[12].
-
Column Temperature: 40°C.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: For Rutin, m/z 609.1 → 300.0[13].
Sample Preparation:
-
Extract the sample with a suitable solvent.
-
Perform a protein precipitation step for plasma samples using acetonitrile[12].
-
Centrifuge and inject the supernatant.
Method C: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective method suitable for the simultaneous analysis of multiple samples.
Instrumentation:
-
HPTLC system with an automatic TLC sampler, developing chamber, and TLC scanner (densitometer).
-
Pre-coated silica gel 60 F254 HPTLC plates.
Chromatographic Conditions:
-
Mobile Phase: Ethyl acetate:Formic acid:Glacial acetic acid:Water (100:11:11:26, v/v/v/v)[14].
-
Development: In a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 366 nm[14].
Sample Preparation:
-
Extract the plant material with a suitable solvent.
-
Apply the samples as bands on the HPTLC plate.
Method D: Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent consumption.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary.
Electrophoretic Conditions:
-
Background Electrolyte: 20 mmol/L borax buffer (pH 9.5)[15].
-
Separation Voltage: 20 kV[15].
-
Injection: Hydrodynamic injection for 10s[15].
-
Detection Wavelength: 254 nm[15].
Sample Preparation:
-
Dissolve the extract in the background electrolyte.
-
Filter the sample before injection.
Mandatory Visualizations
Experimental Workflow
References
- 1. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overviews of Biological Importance of Quercetin: A Bioactive Flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a reverse phase HPLC-DAD method for separation, detection & quantification of rutin and quercetin in buckwheat (Fagopyrum spp .) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. iajpr.com [iajpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Analysis of Rutin by HPTLC and In Vitro Antioxidant and Antibacterial Activities of Phenolic-Rich Extracts from Verbesina sphaerocephala - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. journalejmp.com [journalejmp.com]
- 10. HPLC/DAD Method for Determination of Flavonoids Rutin and Quercetin in Herbal Supplements - UGD Academic Repository [eprints.ugd.edu.mk]
- 11. jfda-online.com [jfda-online.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmascholars.com [pharmascholars.com]
- 15. Capillary Electrophoresis Method for Determining the Content of Rutin in Oriental arborvitae | Atlantis Press [atlantis-press.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two structurally related flavonoid C-glycosides, Vitexin and Isovitexin. The information presented is collated from experimental findings to assist researchers in evaluating their potential applications.
Vitexin and Isovitexin are isomers, both C-glycosylated derivatives of the flavonoid apigenin, with a glucose unit attached at different positions on the aglycone backbone.[1] Specifically, Vitexin is apigenin-8-C-glucoside, while Isovitexin is apigenin-6-C-glucoside.[1] Their structural similarity and widespread presence in various medicinal plants and dietary sources have made them subjects of interest for their pharmacological activities, particularly their antioxidant potential.[1][2]
Comparative Antioxidant Activity
The antioxidant capacity of Vitexin and Isovitexin has been evaluated in various in vitro assays. One of the most common methods is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater antioxidant activity.
While both compounds exhibit significant antioxidant effects, their relative potency can vary depending on the specific assay and reaction conditions.[1][3][4][5] Some studies suggest that Isovitexin may have a slightly higher radical scavenging activity in certain assays.[3][6][7]
Below is a summary of representative data from a comparative study.
| Compound | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Vitexin | DPPH Radical Scavenging | 105.43 | Rutin Glycoside | 63.21 |
| Isovitexin | Theoretical OOH Radical Scavenging | 4.78 x 10³ M⁻¹s⁻¹ (apparent rate constant) | Trolox | - |
Note: The data presented is a compilation from different studies for illustrative purposes. Direct comparison of IC50 values should be made from experiments conducted under identical conditions. A study on rutin and rutin glycoside provides an example of IC50 values in a DPPH assay, which can be contextually compared to the theoretical antioxidant activity of Vitexin and Isovitexin.[8]
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a generalized protocol for determining the antioxidant activity of Vitexin and Isovitexin using the DPPH assay.
1. Materials and Reagents:
-
Vitexin and Isovitexin standards
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
2. Preparation of Solutions:
-
DPPH Stock Solution (1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store in a dark, airtight container.
-
DPPH Working Solution (0.1 mM): Dilute the stock solution with the same solvent to achieve a final concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.[9]
-
Sample Solutions: Prepare stock solutions of Vitexin, Isovitexin, and the positive control in the solvent. Create a series of dilutions to be tested.
3. Assay Procedure:
-
Add a specific volume of the sample dilutions to the wells of a microplate or to cuvettes.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
Include a blank control containing only the solvent and a negative control containing the solvent and the DPPH solution.
-
Mix the contents thoroughly.
-
Incubate the plate/cuvettes in the dark at room temperature for a defined period (e.g., 30 minutes).[10][11][12]
-
Measure the absorbance of each sample at 517 nm using a spectrophotometer.[9][10]
4. Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant capacity.[10]
Workflow and Visualization
The following diagrams illustrate the chemical structures of Vitexin and Isovitexin and the general workflow of the DPPH antioxidant assay.
Caption: Chemical structures of Vitexin and Isovitexin.
References
- 1. mdpi.com [mdpi.com]
- 2. Unveiling the differences between vitexin and isovitexin: From the perspective of sources, green advanced extraction technologies, biological activities, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant Power of Vitexin and Isovitexin Against OOH Radicals: A Comparative Theoretical Investigation | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Power of Vitexin and Isovitexin Against OOH Radicals: A Comparative Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. 4.3. Determination of Antioxidant Activity by DPPH Test [bio-protocol.org]
Cross-Validation of Nudifloside C Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent analytical methods for the quantification of Nudifloside C in biological matrices: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate quantification method is critical for accurate pharmacokinetic, toxicokinetic, and metabolic studies in drug development. This document presents a hypothetical cross-validation scenario to illustrate the performance characteristics of each method, supported by detailed experimental protocols.
Comparative Analysis of Quantification Methods
The choice between UPLC-MS/MS and HPLC-UV for this compound quantification depends on the specific requirements of the study, such as the need for high sensitivity and selectivity versus cost-effectiveness and wider availability. The following table summarizes the key performance parameters of these two methods based on established validation principles for similar analytes.
| Parameter | UPLC-MS/MS | HPLC-UV |
| Linearity Range | 1 - 2500 ng/mL | 50 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 50 ng/mL |
| Accuracy (% Bias) | -5.8% to 7.3% | -8.5% to 10.2% |
| Precision (% RSD) | Intra-day: ≤ 6.5% Inter-day: ≤ 8.9% | Intra-day: ≤ 9.8% Inter-day: ≤ 12.5% |
| Matrix Effect | 92.1% - 108.4% | Not typically assessed directly; managed by sample cleanup |
| Extraction Recovery | > 85% | > 70% |
| Selectivity/Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) |
| Analysis Run Time | ~ 3 minutes | ~ 10 minutes |
Experimental Protocols
Detailed methodologies for both the UPLC-MS/MS and HPLC-UV methods are provided below. These protocols are representative of standard practices in bioanalytical method validation.
Method 1: UPLC-MS/MS Quantification of this compound
This method offers high sensitivity and selectivity, making it suitable for studies requiring the detection of low concentrations of this compound.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
2. Chromatographic Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined)
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be determined)
-
Method 2: HPLC-UV Quantification of this compound
This method is a cost-effective alternative, suitable for studies where the expected concentrations of this compound are within the higher nanogram per milliliter range.
1. Sample Preparation (Plasma)
-
To 200 µL of plasma, add 50 µL of an internal standard (IS) working solution.
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the general workflow for the development and validation of a bioanalytical method, which is a prerequisite for the cross-validation of different quantification techniques.
Bioanalytical Method Validation and Cross-Validation Workflow.
Signaling Pathway and Logical Relationships
The decision to use a particular analytical method often involves a trade-off between sensitivity, cost, and throughput. The following diagram illustrates the logical relationship in selecting a quantification method based on study requirements.
Decision tree for selecting a quantification method.
Nudifloside C: A Comparative Analysis of its Occurrence, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Nudifloside C, an iridoid glycoside with noteworthy biological activity. While primarily identified in Callicarpa nudiflora, this document outlines the current knowledge on its sourcing, extraction, quantification, and mechanism of action to support further research and development.
Quantitative Analysis of this compound
To date, quantitative data for this compound has been reported from Callicarpa nudiflora. The yield of a compound can vary based on the extraction method, solvent, and the part of the plant used. A study by Mei et al. (2009) reported the isolation of 86.0 mg of this compound from the ethanol extract of the aerial parts of Callicarpa nudiflora after a series of partitioning and chromatographic steps[1]. Further research is required to quantify the concentration of this compound in different tissues of Callicarpa nudiflora and to explore its presence and abundance in other Callicarpa species and plant genera.
| Plant Species | Plant Part | Extraction Method | Reported Yield/Concentration | Reference |
| Callicarpa nudiflora | Aerial Parts | Ethanol extraction followed by solvent partitioning and chromatography | 86.0 mg (from a partitioned extract) | Mei et al., 2009[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for the extraction, isolation, and quantification of this compound based on available literature.
Extraction and Isolation of this compound from Callicarpa nudiflora
This protocol is based on the methodology described by Mei et al. (2009)[1].
1. Plant Material Preparation:
-
The aerial parts of Callicarpa nudiflora are collected, air-dried, and powdered.
2. Extraction:
-
The powdered plant material is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.
3. Concentration:
-
The resulting ethanol extract is concentrated under reduced pressure (in vacuo) to obtain a crude extract.
4. Solvent Partitioning:
-
The crude extract is suspended in water and then partitioned successively with different solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their solubility.
5. Chromatographic Separation:
-
The fraction containing this compound (typically the more polar fractions) is subjected to column chromatography.
-
Silica gel is a common stationary phase for initial separation.
-
Further purification is achieved using techniques like Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in plant extracts. While a specific, validated method for this compound is not detailed in the currently available literature, a general method can be developed based on standard practices for quantifying iridoid glycosides.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of moderately polar compounds like iridoid glycosides.
2. Mobile Phase and Elution:
-
A gradient elution is typically employed to achieve good separation of various components in a plant extract.
-
The mobile phase usually consists of a mixture of an aqueous solvent (A), often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, and an organic solvent (B), such as acetonitrile or methanol.
-
A typical gradient might start with a low percentage of solvent B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity.
3. Sample and Standard Preparation:
-
Standard Solution: A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration. A series of dilutions are then made to create calibration standards.
-
Sample Solution: A known amount of the dried plant extract is accurately weighed and dissolved in the mobile phase or a compatible solvent. The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
4. Detection and Quantification:
-
The UV detector is set to the wavelength of maximum absorbance for this compound.
-
A calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations.
-
The concentration of this compound in the plant extract sample is determined by comparing its peak area to the calibration curve.
Signaling Pathway and Mechanism of Action
This compound has been shown to possess significant biological activity, particularly in the context of cancer metastasis. It has been identified as an inhibitor of the Transforming Growth Factor-beta 1 (TGF-β1) induced Endothelial-to-Mesenchymal Transition (EndoMT).
TGF-β1 Induced Endothelial-to-Mesenchymal Transition (EndoMT) and the Role of this compound
EndoMT is a cellular process where endothelial cells lose their characteristic features and acquire a mesenchymal phenotype, which is associated with increased migratory and invasive properties. This transition is a key process in cancer progression and metastasis. TGF-β1 is a potent inducer of EndoMT[2][3].
The signaling pathway involves the binding of TGF-β1 to its receptors on the endothelial cell surface, which triggers a downstream signaling cascade. A crucial mediator in this pathway is the protein Ezrin. Ezrin is a member of the Ezrin-Radixin-Moesin (ERM) family of proteins that link the cell membrane to the actin cytoskeleton[4]. The phosphorylation of Ezrin is essential for its activation and its role in promoting cell migration and invasion during EMT[4].
This compound exerts its anti-metastatic effect by inhibiting the phosphorylation of Ezrin, thereby blocking the TGF-β1-induced EndoMT.
Below is a diagram illustrating this signaling pathway and the point of intervention by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative study of this compound from different plant sources.
References
- 1. researchgate.net [researchgate.net]
- 2. TGF-β-Induced Endothelial to Mesenchymal Transition in Disease and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β signaling mediates endothelial to mesenchymal transition (EndMT) during vein graft remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Assessing the Purity of Synthesized Nudifloside C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of synthesized Nudifloside C, a naturally occurring iridoid glycoside. As the therapeutic potential of natural products continues to be explored, ensuring the purity and batch-to-batch consistency of synthesized compounds is paramount for reliable preclinical and clinical research. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid in the rigorous quality control of synthesized this compound.
Introduction to this compound and the Importance of Purity
This compound is an iridoid glycoside that has been isolated from plants such as Jasminum nudiflorum. Iridoid glycosides are a class of monoterpenoids known for a wide range of biological activities, making them attractive targets for pharmaceutical research. The synthesis of such complex natural products can introduce various impurities, including starting materials, reagents, byproducts, and stereoisomers. These impurities can significantly impact the compound's biological activity, toxicity, and stability, underscoring the critical need for accurate purity assessment.
Comparative Analysis of Purity Assessment Methods
The purity of a synthesized compound is typically established using a combination of chromatographic and spectroscopic techniques. This multi-faceted approach provides orthogonal data, leading to a more comprehensive and reliable purity determination. The primary methods for assessing this compound purity are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Retention time (tʀ), peak area (% purity), presence of UV-active impurities. | High sensitivity, excellent quantitative capabilities, widely available. | Not all impurities may have a UV chromophore, co-elution can occur. |
| UPLC-MS/MS | High-resolution chromatographic separation coupled with mass analysis of precursor and fragment ions. | Retention time, mass-to-charge ratio (m/z) for molecular weight confirmation and impurity identification. | High sensitivity and selectivity, provides structural information on impurities. | Ionization efficiency can vary between compounds, quantification can be complex. |
| ¹H-NMR | Nuclear spin transitions in a magnetic field. | Chemical shifts (δ), coupling constants (J), and signal integration provide detailed structural information. | Provides structural confirmation, can detect non-UV active impurities, inherently quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
| qNMR | Quantitative analysis based on the direct proportionality between signal intensity and the number of nuclei. | Absolute purity determination against a certified internal standard. | High precision and accuracy, does not require a reference standard of the analyte. | Requires careful experimental setup and data processing. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general method for the purity analysis of this compound by HPLC-UV. Method optimization may be required based on the specific impurities present in the synthesized sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-36 min: 90-10% B
-
36-40 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in methanol to a concentration of 1 mg/mL.
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the this compound peak relative to the total area of all observed peaks.
Equation for Purity Calculation:
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides higher resolution and sensitivity, and is particularly useful for identifying and characterizing impurities.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A faster gradient than HPLC can be employed due to the higher efficiency of the UPLC column.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative modes should be evaluated.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
Scan Mode: Full scan for initial analysis and product ion scan (MS/MS) for fragmentation analysis of the parent ion and any detected impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the chemical structure of the synthesized this compound and for detecting impurities that may not be apparent by other methods.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).
Experiments:
-
¹H-NMR: Provides information on the proton environment in the molecule.
-
¹³C-NMR: Provides information on the carbon skeleton.
-
2D-NMR (COSY, HSQC, HMBC): Used to confirm the connectivity of protons and carbons, and to fully assign the structure.
Quantitative NMR (qNMR) for Absolute Purity:
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Procedure: A precisely weighed amount of the synthesized this compound and the internal standard are dissolved in a deuterated solvent. The ¹H-NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay).
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved signal from this compound to the integral of a known signal from the internal standard.
Comparison with a Reference Standard
The most definitive method for purity assessment is a direct comparison of the synthesized material with a certified reference standard (CRS) of this compound.
Table 2: Comparative Data for Synthesized this compound vs. Reference Standard
| Parameter | Synthesized this compound (Batch XYZ) | This compound Reference Standard | Acceptance Criteria |
| HPLC Purity (%) | 98.5 | ≥ 98.0 | ≥ 98.0% |
| HPLC Retention Time (min) | 15.2 | 15.2 ± 0.1 | Matches reference standard |
| Mass (m/z) [M+H]⁺ | Consistent with theoretical | Consistent with theoretical | Matches theoretical mass |
| ¹H-NMR Spectrum | Conforms to reference spectrum | Conforms to known structure | Conforms to reference spectrum |
| qNMR Purity (%) | 98.2 ± 0.5 | N/A (Defined as 100% for comparison) | ≥ 98.0% |
Note: In the absence of a commercially available certified reference standard, a well-characterized in-house or literature-derived standard should be used for comparison.
Visualization of Workflows
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
Logical Relationship for Purity Confirmation
Caption: Logical flow for confirming the purity of synthesized this compound based on analytical data.
Conclusion
The purity assessment of synthesized this compound requires a multi-technique approach to ensure the quality and reliability of the material for research and development. A combination of high-resolution chromatography (HPLC/UPLC-MS) and comprehensive spectroscopic analysis (NMR) provides a robust dataset for purity determination and impurity profiling. When a certified reference standard is unavailable, meticulous characterization and comparison with literature data are essential. The protocols and comparative framework presented in this guide offer a solid foundation for establishing the purity of synthesized this compound, thereby supporting the advancement of research in this promising class of natural products.
Comparative Efficacy of Nudifloside C and its Glycoside Precursor: A Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the iridoid glycoside, Nudifloside C, and its precursor, aimed at researchers, scientists, and professionals in drug development. Due to the limited direct comparative studies on this compound, this document synthesizes available information on related compounds from its source, Jasminum nudiflorum, to provide a foundational understanding of its potential efficacy.
Introduction to this compound
This compound is a secoiridoid glucoside that has been isolated from the leaves and stems of Jasminum nudiflorum, commonly known as winter jasmine.[1] Iridoids and secoiridoids are a class of monoterpenoids known for a wide range of biological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and antitumor effects.[2][3][4]
The term "glycoside precursor" can refer to two main entities:
-
Aglycone Precursor: The non-sugar component of the glycoside. In the case of this compound, this would be the core secoiridoid structure without the glucose molecule.
-
Biosynthetic Precursor: An earlier molecular form in the plant's metabolic pathway that is later converted into this compound.
Data Presentation: Biological Activities of Related Compounds
Direct quantitative data comparing the efficacy of this compound and its specific precursor is not available in the current body of scientific literature. However, studies on other compounds from Jasminum species and the broader class of iridoid glycosides provide insights into their potential biological activities. The following table summarizes these activities.
| Compound/Extract Source | Compound Class | Observed Biological Activities | Reference |
| Jasminum nudiflorum | Secoiridoid Glucosides (General) | Anti-inflammatory | [1] |
| Jasminum species | General Extracts | Antimicrobial, Antioxidant, Anti-inflammatory, Antifungal, Antiviral, Insecticidal, Antiulcer, Analgesic | [5] |
| Iridoids (General) | Iridoid Glycosides and Aglycones | Neuroprotective, Hepatoprotective, Anti-inflammatory, Antitumor, Hypoglycemic, Hypolipidemic | [2][3][4] |
Experimental Protocols
To assess the anti-inflammatory efficacy of compounds like this compound and its precursor, a standard in vitro assay is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of a test compound on the production of the pro-inflammatory mediator nitric oxide (NO) in murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound and its precursor) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (solvent only) and a positive control (e.g., a known anti-inflammatory drug).
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. A negative control group with untreated cells should also be included.
-
Nitrite Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
The percentage of NO inhibition is calculated using the formula: % Inhibition = [(NO concentration in LPS-stimulated group - NO concentration in treated group) / NO concentration in LPS-stimulated group] x 100
-
-
Cell Viability Assay: A parallel assay, such as the MTT assay, should be performed to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compounds.
Mandatory Visualization
The following diagrams illustrate the conceptual relationship between a glycoside and its precursor, and a typical experimental workflow for evaluating anti-inflammatory activity.
Caption: Relationship between an aglycone precursor and a glycoside.
Caption: Experimental workflow for in vitro anti-inflammatory assay.
References
A Comparative Guide to Validating the Target Engagement of Nudifloside C in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for validating the intracellular target engagement of Nudifloside C, a natural product with potential therapeutic applications. Recent studies suggest that this compound may exert its effects by inhibiting the TGF-β1-induced Endothelial-to-Mesenchymal Transition (EndMT), potentially through the modulation of Ezrin phosphorylation[1]. Confirming direct interaction with and functional modulation of a target protein like Ezrin is a critical step in advancing its development as a chemical probe or therapeutic agent[2][3][4].
Here, we compare three orthogonal approaches to validate the engagement of this compound with its putative target, Ezrin, within a cellular context:
-
Cellular Thermal Shift Assay (CETSA): A biophysical assay to confirm direct target binding in intact cells.
-
Affinity Pull-Down Assay: A biochemical method to identify binding partners from cell lysates.
-
Functional Assay (Western Blot): An analysis of the downstream functional consequence of target engagement.
Logical Workflow for Target Validation
The following diagram illustrates the logical flow of experiments to build a robust case for target engagement, moving from direct binding confirmation to functional cellular outcomes.
Caption: Figure 1. Logical workflow for validating this compound target engagement.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a physiological setting. It operates on the principle that a small molecule binding to its target protein will stabilize the protein's structure, leading to an increase in its thermal stability[5][6]. This change is measured by heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining[7][8].
CETSA Experimental Workflow
Caption: Figure 2. CETSA experimental workflow.
Comparative Data: CETSA
The following table presents hypothetical data from a CETSA experiment designed to test the engagement of this compound with Ezrin. A positive thermal shift (ΔTm) indicates stabilization of the protein by the compound.
| Treatment Group | Target Protein | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | Ezrin | 54.2°C | - | Baseline thermal stability |
| This compound (10 µM) | Ezrin | 58.7°C | +4.5°C | Target Engagement |
| Vehicle (DMSO) | GAPDH (Control) | 62.5°C | - | No effect on control protein |
| This compound (10 µM) | GAPDH (Control) | 62.3°C | -0.2°C | No off-target engagement |
Experimental Protocol: CETSA
-
Cell Treatment: Culture human endothelial cells (e.g., HUVEC) to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or 10 µM this compound for 2 hours in a CO2 incubator.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a buffered saline solution.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature[7].
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Analysis: Collect the supernatant and determine the protein concentration. Analyze the relative amount of soluble Ezrin at each temperature point using SDS-PAGE and Western blotting with an anti-Ezrin antibody.
-
Data Plotting: Plot the percentage of soluble Ezrin against temperature for both vehicle and this compound treatments. Determine the Tm (temperature at which 50% of the protein is denatured) for each curve. The difference between the Tm values is the thermal shift (ΔTm).
Method 2: Affinity Pull-Down Assay
This method uses a modified version of the small molecule to "pull down" its binding partners from a cell lysate[9]. This compound would be synthesized with an affinity tag (e.g., biotin) attached via a linker. This tagged probe is incubated with cell lysate, and the probe-protein complexes are captured using streptavidin-coated beads[9][10]. The captured proteins are then identified by mass spectrometry or Western blot.
Comparative Data: Affinity Pull-Down
The table below shows representative mass spectrometry results from a pull-down experiment. A high spectral count for a protein in the this compound-biotin lane compared to the control indicates a specific interaction.
| Protein Identified | Spectral Count (this compound-Biotin) | Spectral Count (Biotin-only Control) | Enrichment Factor | Interpretation |
| Ezrin | 152 | 5 | 30.4 | Specific Binding Partner |
| Moesin | 25 | 4 | 6.25 | Potential related interactor |
| Radixin | 21 | 3 | 7.0 | Potential related interactor |
| Actin | 310 | 295 | 1.05 | Non-specific background binder |
| Tubulin | 250 | 241 | 1.04 | Non-specific background binder |
Experimental Protocol: Affinity Pull-Down
-
Probe Synthesis: Synthesize a this compound probe by attaching biotin to a part of the molecule that is not essential for its activity, using a suitable linker.
-
Lysate Preparation: Lyse cultured endothelial cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.
-
Incubation: Incubate the cell lysate (~1-2 mg total protein) with the this compound-biotin probe (or biotin-only control) for 2-4 hours at 4°C with gentle rotation.
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for another 1 hour at 4°C to capture the probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them extensively (3-5 times) with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. The entire lane can be excised and submitted for proteomic analysis by LC-MS/MS to identify all binding partners, or the gel can be transferred to a membrane for Western blotting with an anti-Ezrin antibody to confirm its presence.
Method 3: Functional Assay (Phospho-Ezrin Western Blot)
After confirming direct binding, it is crucial to demonstrate that this engagement leads to a functional consequence in the cell. Since this compound is hypothesized to inhibit Ezrin phosphorylation, a functional assay can directly measure the levels of phosphorylated Ezrin (p-Ezrin) in cells upon treatment.
Proposed Signaling Pathway
Caption: Figure 3. Proposed this compound mechanism of action.
Comparative Data: Phospho-Ezrin Levels
This table summarizes quantitative data from a Western blot experiment. A decrease in the p-Ezrin/Total Ezrin ratio indicates successful target modulation.
| Treatment Condition | p-Ezrin (Relative Densitometry) | Total Ezrin (Relative Densitometry) | p-Ezrin / Total Ezrin Ratio | Interpretation |
| Untreated Control | 0.15 | 1.02 | 0.147 | Basal phosphorylation |
| TGF-β1 (10 ng/mL) | 0.89 | 1.05 | 0.848 | Phosphorylation Induced |
| TGF-β1 + this compound (10 µM) | 0.25 | 1.03 | 0.243 | Inhibition of Phosphorylation |
Experimental Protocol: Western Blot
-
Cell Treatment: Seed endothelial cells and allow them to attach overnight. Starve the cells in low-serum media for 4-6 hours.
-
Pre-treatment: Pre-treat the cells with this compound (10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with TGF-β1 (10 ng/mL) for 30 minutes to induce Ezrin phosphorylation.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Ezrin (Thr567) and total Ezrin. Use a loading control like GAPDH or β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Ezrin signal to the total Ezrin signal for each condition.
Conclusion
Validating target engagement is a multi-faceted process that strengthens the rationale for a compound's mechanism of action. For this compound, employing a biophysical method like CETSA provides strong evidence of direct binding to Ezrin in intact cells. This can be complemented by an affinity pull-down assay to biochemically confirm this interaction. Finally, a functional Western blot assay demonstrates that this binding event translates into the modulation of the downstream signaling pathway. Together, these orthogonal approaches provide a robust and comprehensive validation of Ezrin as a cellular target of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 6. CETSA [cetsa.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Nudifloside C: A Head-to-Head Comparison with Sunitinib in Anti-Angiogenic Activity
For Immediate Release
In the landscape of oncological research, the quest for novel therapeutic agents that can effectively target tumor angiogenesis remains a paramount objective. Nudifloside C, a secoiridoid glucoside isolated from Callicarpa nudiflora, has emerged as a promising candidate with potent anti-angiogenic properties. This guide provides a comprehensive head-to-head comparison of this compound with Sunitinib, a well-established multi-targeted receptor tyrosine kinase inhibitor widely used in cancer therapy. The following analysis is based on a synthesis of available preclinical data, focusing on key markers of anti-angiogenic efficacy.
Executive Summary
This compound demonstrates significant inhibitory effects on key processes of angiogenesis, including endothelial cell migration, invasion, and tube formation. Its mechanism of action is linked to the suppression of Ezrin phosphorylation, a critical component of the transforming growth factor-beta (TGF-β) signaling pathway. Sunitinib, the current standard of care in various malignancies, exerts its anti-angiogenic effects primarily by inhibiting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). While direct comparative studies are limited, this guide consolidates independent experimental data to provide a parallel assessment of their performance in crucial in vitro angiogenesis assays.
Data Presentation: A Comparative Analysis
The following table summarizes the available quantitative and qualitative data for this compound and Sunitinib across key anti-angiogenic assays. It is important to note that the data for this compound is primarily presented as concentration-dependent inhibition, while for Sunitinib, specific IC50 values are more readily available.
| Parameter | This compound | Sunitinib | Source |
| Target | Ezrin Phosphorylation (downstream of TGF-β) | VEGFRs, PDGFRs, c-Kit, FLT3 | [1][2] |
| Endothelial Cell Proliferation | Data not available | IC50: ~40 nM (VEGF-induced HUVEC) | [2] |
| Endothelial Cell Migration | Significant inhibition of TGF-β1-induced migration at 5 µM and 20 µM | Significant inhibition at 1 µM | [1] |
| Endothelial Cell Invasion | Dose-dependent inhibition of TGF-β1-induced invasion | Data available, but specific IC50 not consistently reported | [1] |
| Tube Formation | Significant destruction of VEGF-induced tube-like structures at 5 µM and 20 µM | IC50: ~0.12 µM (VEGF-A induced HUVEC) | [1][3] |
Experimental Protocols
To ensure a clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Endothelial Cell Migration Assay (Transwell Assay)
This assay is crucial for evaluating the ability of a compound to inhibit the directional movement of endothelial cells, a key step in the formation of new blood vessels.
Protocol for this compound (as per Zhuo et al., 2024):
-
EA.hy926 cells or Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in the upper chamber of a Transwell insert.
-
The lower chamber contains culture medium with TGF-β1 (10 ng/mL) as a chemoattractant.
-
This compound (at concentrations of 5 µM and 20 µM) is added to the upper chamber with the cells.
-
After a suitable incubation period, non-migrated cells on the upper surface of the membrane are removed.
-
Cells that have migrated to the lower surface are fixed, stained, and counted under a microscope.[1]
General Protocol for Sunitinib:
-
HUVECs are seeded in the upper chamber of a Matrigel-coated Transwell insert.
-
The lower chamber contains medium with a chemoattractant (e.g., VEGF).
-
Sunitinib is added to the upper chamber at various concentrations.
-
Following incubation, migrated cells on the lower surface are stained and quantified.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, mimicking a late stage of angiogenesis.
Protocol for this compound (as per Zhuo et al., 2024):
-
EA.hy926 cells are seeded on a layer of Matrigel in a 96-well plate.
-
The cells are treated with VEGF to induce tube formation.
-
This compound (at concentrations of 5 µM and 20 µM) is added to the culture medium.
-
After incubation, the formation of tube-like structures is observed and photographed under a microscope. The total length and number of branches are quantified.[1]
General Protocol for Sunitinib:
-
HUVECs are seeded onto a Matrigel-coated plate.
-
The cells are treated with various concentrations of Sunitinib in the presence of a pro-angiogenic stimulus like VEGF.
-
After an incubation period, the formation of tubular networks is visualized and quantified by measuring parameters such as total tube length and number of branching points.[3]
Mandatory Visualization
Signaling Pathway Diagram
Caption: Comparative signaling pathways of this compound and Sunitinib.
Experimental Workflow Diagram
Caption: Workflow for key in vitro anti-angiogenesis assays.
Conclusion
This compound presents a compelling profile as a novel anti-angiogenic agent with a distinct mechanism of action targeting the TGF-β/Ezrin signaling axis. While Sunitinib remains a potent and clinically validated inhibitor of receptor tyrosine kinases, the data suggests that this compound effectively disrupts angiogenesis at comparable, albeit qualitatively assessed, concentrations in preclinical models. Further research, including direct head-to-head in vivo studies and determination of specific IC50 values for this compound in a broader range of angiogenesis assays, is warranted to fully elucidate its therapeutic potential relative to established standards of care. The unique mechanism of this compound may offer advantages in overcoming resistance to therapies that solely target the VEGF pathway.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Nudifloside C
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Nudifloside C. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety profile of the closely related compound, Nudifloside B, and established laboratory safety protocols. It is imperative to handle this compound with care, assuming it may present hazards similar to its analogue.
Essential Safety and Logistical Information
When handling this compound, a comprehensive approach to safety is paramount. This includes the consistent use of appropriate personal protective equipment (PPE), adherence to strict handling and storage protocols, and preparedness for emergency situations.
Personal Protective Equipment (PPE):
The primary defense against accidental exposure is the correct and consistent use of PPE. The following equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU) must be worn.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[1] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[1] Proper glove removal technique, without touching the outer surface, is critical to prevent skin contact.[1]
-
Respiratory Protection: For operations that may generate dust or aerosols, a full-face particle respirator (type N99/P2 or equivalent) is recommended.[1] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.
-
Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.[1]
Handling and Storage:
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
-
Handling:
-
Storage:
Operational and Disposal Plans
A clear, step-by-step plan for both routine operations and waste disposal is essential for minimizing risk.
Operational Protocol:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated work area (e.g., a chemical fume hood) should be clean and uncluttered.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Remove and dispose of PPE in the designated waste stream. Wash hands thoroughly.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and pipette tips, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and chemically compatible waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative exposure limits have not been established. The following storage temperature recommendations are based on data for Nudifloside B.[1]
| Parameter | Value |
| Long-Term Storage Temperature | -20°C |
| Short-Term Storage Temperature | 2-8°C |
Procedural Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
